Product packaging for Ponazuril-d3(Cat. No.:)

Ponazuril-d3

Cat. No.: B15142460
M. Wt: 460.4 g/mol
InChI Key: VBUNOIXRZNJNAD-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponazuril-d3 is a useful research compound. Its molecular formula is C18H14F3N3O6S and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14F3N3O6S B15142460 Ponazuril-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14F3N3O6S

Molecular Weight

460.4 g/mol

IUPAC Name

1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3

InChI Key

VBUNOIXRZNJNAD-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Ponazuril-d3: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ponazuril-d3, a deuterated isotopologue of the antiprotozoal drug Ponazuril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Properties

This compound is a synthetic compound, a deuterated version of Ponazuril, which is a triazinetrione derivative. The primary difference is the substitution of three hydrogen atoms with deuterium on the methyl group attached to the triazine ring. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart, Ponazuril. It is important to note that while the molecular weight is slightly different due to the deuterium substitution, the other physical properties are expected to be very similar.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1346602-48-9[1]
Molecular Formula C₁₈H₁₁D₃F₃N₃O₆S[1]
Molecular Weight 460.4 g/mol [1]
Alternate Names 1-Methyl-d3-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione; Toltrazuril-d3 Sulfone[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available (Expected to be similar to Ponazuril)

Table 2: Physical and Chemical Properties of Ponazuril

PropertyValueSource
CAS Number 69004-04-2[2]
Molecular Formula C₁₈H₁₄F₃N₃O₆S[2]
Molecular Weight 457.38 g/mol [3]
IUPAC Name 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione[2]
Solubility Slightly soluble in DMSO.[4] Poorly soluble in water.[5] High lipid solubility.[6]
Appearance Solid powder[3]
LogP (Partition Coefficient) 3.1[5]
InChI InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)[2]
InChIKey VBUNOIXRZNJNAD-UHFFFAOYSA-N[2]
SMILES CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A common method for analyzing Ponazuril in biological samples is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[7] A similar method could be adapted for this compound.

  • Column: A C18 reversed-phase column is typically used.[7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is often employed.[7]

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Standard Preparation: A standard curve would be generated using accurately weighed amounts of this compound dissolved in a suitable solvent like DMSO.

Mechanism of Action

Ponazuril, the parent compound of this compound, exerts its antiprotozoal effect by targeting the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites.[8] It is believed to interfere with the parasite's pyrimidine synthesis pathway, which is essential for DNA and RNA replication.[6] This disruption of nucleic acid synthesis ultimately leads to the death of the parasite.[6]

Mechanism_of_Action Ponazuril Ponazuril Apicoplast Apicoplast (Parasite Organelle) Ponazuril->Apicoplast Targets Pyrimidine_Synthesis Pyrimidine Synthesis Pathway Ponazuril->Pyrimidine_Synthesis Inhibits Apicoplast->Pyrimidine_Synthesis Site of Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA & RNA) Pyrimidine_Synthesis->Nucleic_Acid_Synthesis Required for Parasite_Replication Parasite Replication Nucleic_Acid_Synthesis->Parasite_Replication Essential for Parasite_Death Parasite Death Parasite_Replication->Parasite_Death Inhibition leads to

Caption: Proposed mechanism of action of Ponazuril.

Experimental Workflow for Pharmacokinetic Studies

This compound is an ideal internal standard for pharmacokinetic studies of Ponazuril due to its similar chemical behavior and distinct mass. The following diagram illustrates a typical workflow.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound (Internal Standard) Biological_Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of Ponazuril (Ratio to this compound) MS_Detection->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: Workflow for a pharmacokinetic study using this compound.

References

Dual-Faceted Mechanism of Action of Ponazuril-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delineates the multifaceted mechanism of action of Ponazuril-d3, a deuterated derivative of the triazine antiprotozoal agent, Ponazuril. While the deuteration is primarily aimed at altering the pharmacokinetic profile, the core mechanisms of action are expected to be identical to those of Ponazuril. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of Ponazuril's effects on both protozoan parasites and mammalian neuronal cells.

Antiprotozoal Mechanism of Action: Targeting the Apicoplast

Ponazuril is a potent, coccidiocidal agent effective against a range of apicomplexan parasites, including Sarcocystis neurona and Toxoplasma gondii.[1][2] Its primary antiprotozoal activity is centered on the disruption of the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[2][3]

Inhibition of Parasite Division (Cytokinesis)

The most pronounced effect of Ponazuril on apicomplexan parasites is the interference with normal cell division.[4] Specifically, it inhibits cytokinesis, the process of cell separation, during asexual reproduction (endodyogeny and endopolygeny).[2][3] This leads to the formation of aberrant, multinucleate schizonts that are unable to produce viable merozoites.[3][4] These enlarged schizonts subsequently develop large vacuoles and degenerate.[3][4]

While the precise molecular target within the apicoplast has not been definitively elucidated, it is hypothesized that Ponazuril disrupts critical metabolic pathways housed within this organelle.[3] Early research on the parent compound, Toltrazuril, suggested an inhibitory effect on enzymes in the respiratory chain and pyrimidine synthesis.[5] The specificity for coccidian enzymes is thought to be due to the presence of a unique receptor complex in the parasite's plastid.[5]

Quantitative Data: In Vitro Efficacy

The following table summarizes the effective concentrations of Ponazuril in inhibiting the growth and replication of apicomplexan parasites in cell culture.

ParameterOrganismConcentrationEffectReference
Merozoite Production InhibitionSarcocystis neurona1.0 µg/ml>90% inhibition[5]
Merozoite Production InhibitionSarcocystis neurona5.0 µg/ml>95% inhibition[5]
In Vitro TreatmentToxoplasma gondii tachyzoites5 µg/mlInterference with normal parasite division[6]
In Vitro TreatmentNeospora caninum tachyzoites5 µg/mlInhibition of development after ~48 hours[3]
In Vitro TreatmentSarcocystis neurona merozoites5 µg/mlInhibition of development[3]
Experimental Protocols

1.3.1 In Vitro Parasite Inhibition Assay

This protocol is a generalized representation based on methodologies described in the cited literature for assessing the efficacy of Ponazuril against apicomplexan parasites.[3][6]

  • Cell Culture: African green monkey kidney (VERO) cells or other suitable host cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics in multi-well plates until a confluent monolayer is formed.

  • Parasite Infection: Host cell monolayers are infected with a predetermined number of viable tachyzoites or merozoites (e.g., 2.0 x 10^5 tachyzoites per well).[6]

  • Drug Treatment: A stock solution of Ponazuril is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and diluted to the desired final concentrations (e.g., 5 µg/ml) in the cell culture medium.[3][6] The medium on the infected cells is replaced with the drug-containing medium. Control wells receive medium with the solvent alone.

  • Incubation: The treated and control plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 3 days).[6]

  • Microscopic Analysis: At the end of the incubation period, the cell monolayers are fixed (e.g., with methanol) and stained (e.g., with Giemsa stain). The number of parasites, the presence of multinucleate schizonts, and signs of parasite degeneration are observed and quantified using light microscopy.

  • Transmission Electron Microscopy (TEM): For ultrastructural analysis, infected and treated cell cultures are fixed in glutaraldehyde, post-fixed in osmium tetroxide, dehydrated in an ethanol series, and embedded in resin. Ultrathin sections are then cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope to observe detailed changes in parasite morphology, such as vacuolization and the disruption of internal structures.[6]

Signaling Pathway and Experimental Workflow Diagrams

Antiprotozoal_Mechanism Ponazuril This compound Apicoplast Apicoplast Ponazuril->Apicoplast Enters Metabolic_Pathways Metabolic Pathways (e.g., Pyrimidine Synthesis, Respiratory Chain) Ponazuril->Metabolic_Pathways Inhibits Cytokinesis Cytokinesis Ponazuril->Cytokinesis Inhibits Apicoplast->Metabolic_Pathways Contains Metabolic_Pathways->Cytokinesis Essential for Normal_Division Normal Parasite Division Cytokinesis->Normal_Division Leads to Multinucleate_Schizont Multinucleate Schizont Formation Cytokinesis->Multinucleate_Schizont Failure leads to Degeneration Parasite Degeneration and Death Multinucleate_Schizont->Degeneration

Caption: Ponazuril's antiprotozoal mechanism targeting the apicoplast.

Experimental_Workflow_Antiprotozoal cluster_setup Experiment Setup cluster_analysis Analysis Host_Cells Culture Host Cells Infection Infect with Parasites Host_Cells->Infection Treatment Treat with this compound Infection->Treatment Light_Microscopy Light Microscopy (Quantify Inhibition) Treatment->Light_Microscopy TEM Transmission Electron Microscopy (Ultrastructure) Treatment->TEM Trk_Modulation_Pathway Ponazuril This compound (ACD855) Trk_Receptor TrkA / TrkB Receptor Ponazuril->Trk_Receptor Potentiates Activation Allosteric_Site Allosteric Site Ponazuril->Allosteric_Site Binds to Signaling_Cascade Downstream Signaling (e.g., PI3K, MAPK, PLCγ) Trk_Receptor->Signaling_Cascade Activates Neurotrophin Neurotrophin (NGF / BDNF) Orthosteric_Site Orthosteric Site Neurotrophin->Orthosteric_Site Binds to Neuronal_Effects Neuroprotection & Cognitive Enhancement Signaling_Cascade->Neuronal_Effects Leads to Experimental_Workflow_Trk cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay Seed_Cells Seed Trk-expressing U2OS Cells Add_Ponazuril Add this compound Seed_Cells->Add_Ponazuril Add_Neurotrophin Add NGF/BDNF Add_Ponazuril->Add_Neurotrophin Measure_Signal Measure Luminescence Add_Neurotrophin->Measure_Signal Purify_Receptor Purify Trk Receptor Kinase_Reaction Perform Kinase Reaction with this compound & ATP Purify_Receptor->Kinase_Reaction Detect_Phospho Detect Autophosphorylation Kinase_Reaction->Detect_Phospho

References

Ponazuril-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Ponazuril-d3, a deuterated analog of the antiprotozoal drug Ponazuril. This document is intended to serve as a comprehensive resource, detailing its chemical properties, and providing insights into its analytical quantification and mechanism of action.

Core Data Presentation

Quantitative data for this compound and its non-deuterated counterpart, Ponazuril, are summarized in the table below for easy comparison.

PropertyThis compoundPonazuril
CAS Number 1346602-48-9[1]69004-04-2[2]
Molecular Formula C₁₈H₁₁D₃F₃N₃O₆S[1]C₁₈H₁₄F₃N₃O₆S[2]
Molecular Weight 460.4 g/mol [1]457.38 g/mol [2]

Experimental Protocols

Precise and validated analytical methods are crucial for pharmacokinetic, metabolic, and bioequivalence studies. Below are detailed methodologies for the quantification of Ponazuril in biological matrices. Given that this compound is primarily utilized as an internal standard, the protocols for Ponazuril analysis are directly applicable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ponazuril in Plasma

This method is suitable for the quantification of Ponazuril in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma in a screw-top tube, add 10 µL of a suitable internal standard (e.g., Diclazuril, 100 µg/mL).

  • Add 2 mL of chloroform.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Symmetry RP18 or equivalent

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile.

  • Detection: UV absorbance at 254 nm.

  • Flow Rate: As appropriate for the specific column dimensions.

  • Injection Volume: As required.

3. Calibration:

  • Prepare a calibration curve using blank plasma spiked with known concentrations of Ponazuril. The typical linear range is 0.1–25 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ponazuril in Plasma (Conceptual)

While a specific, detailed protocol for this compound as an internal standard was not found in the searched literature, a standard approach for developing such a method is outlined below. This conceptual protocol is based on established practices for LC-MS/MS bioanalysis.

1. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 50 µL), add a solution of this compound in a protein-precipitating solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Vortex vigorously to mix and precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

  • The supernatant may be further diluted if necessary.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column suitable for LC-MS/MS analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A suitable gradient elution to separate Ponazuril from matrix components.

  • Flow Rate: Optimized for the LC column dimensions.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MRM Transitions:

    • Ponazuril: Precursor ion (M+H)⁺ → Product ion(s)

    • This compound: Precursor ion (M+H)⁺ → Product ion(s)

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.

4. Quantification:

  • The ratio of the peak area of Ponazuril to the peak area of this compound is used for quantification against a calibration curve prepared in the same biological matrix.

Mechanism of Action and Signaling Pathways

Ponazuril is a triazine antiprotozoal agent that is effective against a range of apicomplexan parasites. Its primary target is the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.

The precise molecular mechanism of action is still under investigation, but it is understood to disrupt critical metabolic pathways within the apicoplast. One of the key functions of the apicoplast is the biosynthesis of isoprenoids, fatty acids, and components of the heme synthesis pathway. Ponazuril's interference with the apicoplast leads to the inhibition of parasite replication and ultimately, cell death. Specifically, it is believed to inhibit enzymes involved in pyrimidine synthesis, which are vital for the production of nucleic acids in the parasite.

The disruption of the apicoplast by Ponazuril leads to a cascade of events that are detrimental to the parasite. This includes the inability to produce essential metabolites, leading to a failure in cell division and the formation of multinucleated schizonts, ultimately resulting in the degeneration and death of the parasite.

Below is a diagram illustrating the proposed mechanism of action of Ponazuril on the apicomplexan parasite.

Ponazuril_Mechanism_of_Action cluster_parasite Apicomplexan Parasite cluster_apicoplast Apicoplast Isoprenoid_Biosynthesis Isoprenoid Biosynthesis Parasite_Growth Parasite Growth & Replication Isoprenoid_Biosynthesis->Parasite_Growth Fatty_Acid_Synthesis Fatty Acid Synthesis Fatty_Acid_Synthesis->Parasite_Growth Heme_Pathway_Component Heme Pathway Component Heme_Pathway_Component->Parasite_Growth Pyrimidine_Synthesis Pyrimidine Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Parasite_Death Parasite Death Parasite_Growth->Parasite_Death Disruption DNA_RNA_Synthesis->Parasite_Growth Ponazuril Ponazuril Ponazuril->Inhibition Inhibition->Pyrimidine_Synthesis cluster_parasite cluster_parasite

Caption: Proposed mechanism of action of Ponazuril on apicomplexan parasites.

Below is a diagram illustrating a generalized workflow for the quantification of Ponazuril in a biological matrix using an internal standard like this compound.

Experimental_Workflow_Ponazuril_Quantification cluster_steps Analytical Workflow Start Start: Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation or LLE) Spike_IS->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification End End: Concentration of Ponazuril Quantification->End

Caption: Generalized experimental workflow for Ponazuril quantification.

References

Isotopic Purity of Ponazuril-d3 Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The quantitative data presented in this document is representative of a typical high-quality deuterated reference standard and is for illustrative purposes only. A publicly accessible Certificate of Analysis for Ponazuril-d3 was not available at the time of writing. Researchers should always refer to the lot-specific Certificate of Analysis provided by the manufacturer for exact specifications.

This technical guide provides an in-depth overview of the isotopic purity of the this compound reference standard, targeting researchers, scientists, and professionals in drug development. It outlines the analytical methodologies used to determine isotopic enrichment and presents data in a structured format for clarity and comparability.

Introduction to this compound

Ponazuril is a triazinetrione anticoccidial agent used in veterinary medicine. The deuterated analog, this compound, serves as an internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays. The incorporation of three deuterium atoms on the N-methyl group introduces a known mass shift, allowing for precise differentiation from the unlabeled analyte. The accuracy of such studies is contingent on the high isotopic purity of the reference standard.

Quantitative Data Summary

The isotopic purity of a this compound reference standard is a critical parameter, defining its suitability for use in quantitative analysis. The following tables summarize the key quality attributes of a typical high-purity batch.

Table 1: Isotopic Distribution of this compound
Isotopic SpeciesDescriptionAbundance (%)
d3Ponazuril with three deuterium atoms> 99.5
d2Ponazuril with two deuterium atoms< 0.5
d1Ponazuril with one deuterium atom< 0.1
d0Unlabeled Ponazuril< 0.1
Table 2: Chemical Purity and Identity
ParameterSpecificationMethod
Chemical Purity> 98%HPLC-UV
Mass IdentityConforms to structureMass Spectrometry
Structural IdentityConforms to structure¹H NMR, ¹³C NMR

Experimental Protocols

The determination of isotopic and chemical purity of this compound involves rigorous analytical testing. The following are detailed methodologies for the key experiments.

Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the isotopic distribution of the this compound reference standard.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 100-1000.

    • Data Analysis: The extracted ion chromatograms for the m/z of d0, d1, d2, and d3 species are integrated. The percentage of each species is calculated from the respective peak areas. Advances in Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes of labeled compounds, allowing for more accurate quantification.[1][2][3]

Chemical Purity Determination by HPLC-UV

Objective: To determine the chemical purity of the this compound reference standard.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of 0.5 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The peak area of the main component is compared to the total area of all peaks to calculate the percentage purity.

Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium labeling.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the this compound standard is dissolved in a suitable deuterated solvent, such as DMSO-d6.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: The ¹H NMR spectrum is analyzed for the absence of the N-methyl proton signal, confirming deuteration at this position. The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of Ponazuril. The ¹³C NMR spectrum is used to confirm the overall carbon framework of the molecule. For highly deuterated compounds, Deuterium NMR (D-NMR) can be a useful alternative for structure verification and enrichment determination.[4]

Visualizations

Molecular Structures

cluster_ponazuril Ponazuril cluster_ponazuril_d3 This compound ponazuril_mol ponazuril_label Ponazuril Structure ponazuril_d3_mol ponazuril_d3_label This compound Structure (Deuterium atoms in red)

Caption: Molecular structures of Ponazuril and its deuterated isotopologue, this compound.

Isotopic Purity Analysis Workflow

start Receive this compound Reference Standard sample_prep Sample Preparation (Dissolution and Dilution) start->sample_prep lc_ms_analysis UHPLC-HRMS Analysis sample_prep->lc_ms_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_processing Data Processing and Integration lc_ms_analysis->data_processing structural_verification Structural Verification nmr_analysis->structural_verification chemical_purity Calculate Chemical Purity hplc_analysis->chemical_purity isotopic_purity Calculate Isotopic Distribution data_processing->isotopic_purity report Generate Certificate of Analysis isotopic_purity->report chemical_purity->report structural_verification->report end Qualified Reference Standard report->end

Caption: Workflow for the analysis of this compound isotopic and chemical purity.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Ponazuril and Ponazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Ponazuril and its deuterated analog, Ponazuril-d3. The core focus is on the structural distinctions and the consequential impact on the compound's metabolic stability and pharmacokinetic profile. This document is intended to serve as a comprehensive resource for researchers in drug development and veterinary medicine, offering insights into the rationale and implications of selective deuteration in the triazine class of compounds. All quantitative data is presented in structured tables, and experimental methodologies are detailed to facilitate replication and further investigation. Visual diagrams generated using Graphviz are provided to illustrate key structural and conceptual information.

Introduction to Ponazuril

Ponazuril, a metabolite of toltrazuril, is a triazine-based antiprotozoal agent with a broad spectrum of activity against apicomplexan parasites. It is widely used in veterinary medicine for the treatment of equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona, as well as coccidiosis in various animal species.[1] The mechanism of action of Ponazuril involves the disruption of pyrimidine synthesis in the parasite, a critical pathway for its replication and survival. Specifically, it is believed to target the apicoplast, an organelle essential for the parasite's metabolic processes.[2]

Structural Elucidation: Ponazuril vs. This compound

The fundamental structural difference between Ponazuril and this compound lies in the isotopic substitution of hydrogen atoms with deuterium atoms.

Ponazuril has the chemical formula C₁₈H₁₄F₃N₃O₆S.

This compound , as specified by commercial suppliers of the analytical standard, is deuterated at the N-methyl group of the triazine ring.[2] Its chemical formula is C₁₈D₃H₁₁F₃N₃O₆S.[2]

Compound Chemical Formula Molar Mass ( g/mol ) Structural Difference
PonazurilC₁₈H₁₄F₃N₃O₆S457.38Contains a protium (¹H) methyl group on the triazine ring.
This compoundC₁₈D₃H₁₁F₃N₃O₆S460.40Contains a deuterium (²H) methyl group on the triazine ring.

The following diagram illustrates the precise structural difference between the two molecules.

G cluster_ponazuril Ponazuril cluster_ponazuril_d3 This compound ponazuril_node ponazuril_d3_node ponazuril_node->ponazuril_d3_node Deuteration at N-methyl group

Figure 1: Structural Comparison of Ponazuril and this compound.

The Kinetic Isotope Effect and its Implications for this compound

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This can lead to a slower rate of metabolism for deuterated compounds, particularly if the C-H bond cleavage is the rate-determining step in the metabolic pathway.

For this compound, deuteration at the N-methyl group is a strategic choice. N-demethylation is a common metabolic pathway for many drugs containing N-methyl moieties, often mediated by cytochrome P450 (CYP) enzymes. By strengthening the C-H bonds on the methyl group, the rate of N-demethylation of this compound is expected to be slower than that of Ponazuril.

Potential Consequences of Deuteration on Ponazuril's Profile:

  • Increased Half-Life: A reduced rate of metabolism can lead to a longer plasma half-life.

  • Increased Drug Exposure: Slower clearance can result in a higher area under the curve (AUC).

  • Reduced Metabolite-Mediated Toxicity: If the metabolites of Ponazuril contribute to any adverse effects, a reduction in their formation could improve the drug's safety profile.

  • Altered Metabolic Pathway: Blocking one metabolic pathway may lead to an increase in metabolism through alternative routes ("metabolic switching").[3]

The following diagram illustrates the logical workflow for evaluating the impact of deuteration.

G cluster_synthesis Synthesis cluster_assays In Vitro Assays cluster_analysis Pharmacokinetic Analysis cluster_data Data Comparison ponazuril Ponazuril metabolic_stability Metabolic Stability Assay (Microsomes, Hepatocytes) ponazuril->metabolic_stability ponazuril_d3 This compound ponazuril_d3->metabolic_stability cyp_inhibition CYP450 Inhibition Assay metabolic_stability->cyp_inhibition pk_study In Vivo Pharmacokinetic Study (Animal Model) cyp_inhibition->pk_study comparison Compare t1/2, AUC, CL, Metabolite Profile pk_study->comparison

Figure 2: Workflow for Comparative Analysis.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach can be inferred from methods for synthesizing deuterated N-methyl compounds and the known synthesis of Ponazuril. A plausible method would involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), in the final N-methylation step of the triazine ring formation.

General Steps for Synthesis (Hypothetical):

  • Synthesis of the Ponazuril precursor: Synthesize the des-methylated precursor of Ponazuril.

  • N-methylation with a deuterated reagent: React the precursor with a deuterated methylating agent (e.g., CD₃I) in the presence of a suitable base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

  • Purification: Purify the resulting this compound using standard techniques such as column chromatography and recrystallization.

  • Structural Confirmation: Confirm the structure and isotopic purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

In Vitro Metabolic Stability Assay

This protocol is designed to compare the metabolic stability of Ponazuril and this compound in liver microsomes.

Materials:

  • Ponazuril and this compound

  • Pooled liver microsomes (from the species of interest, e.g., equine, human)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare incubation mixtures: In separate tubes, pre-incubate liver microsomes in phosphate buffer at 37°C.

  • Initiate the reaction: Add Ponazuril or this compound to the respective tubes, followed by the NADPH regenerating system to start the metabolic reaction.

  • Time-point sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing the internal standard.

  • Sample processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound (Ponazuril or this compound).

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Bioanalytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Ponazuril and this compound in biological matrices.

Instrumentation:

  • High-performance liquid chromatograph (HPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters (to be optimized):

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.

  • Ionization Mode: Positive or negative ESI, depending on which provides better sensitivity for Ponazuril.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor and product ion transitions for both the analyte and the internal standard need to be determined.

Predicted Signaling Pathway and Mechanism of Action

The primary mechanism of action of Ponazuril is the inhibition of pyrimidine synthesis in apicomplexan parasites. This pathway is crucial for the synthesis of DNA, RNA, and other essential molecules. By blocking this pathway, Ponazuril effectively halts the replication of the parasite.

G cluster_parasite Apicomplexan Parasite ponazuril Ponazuril / this compound pyrimidine_synthesis Pyrimidine Synthesis Pathway ponazuril->pyrimidine_synthesis Inhibits dna_rna_synthesis DNA/RNA Synthesis pyrimidine_synthesis->dna_rna_synthesis replication Parasite Replication dna_rna_synthesis->replication replication->replication Proliferation

Figure 3: Ponazuril's Mechanism of Action.

Conclusion

The strategic deuteration of Ponazuril at the N-methyl group to create this compound is a rational approach to potentially improve its pharmacokinetic properties. The increased strength of the C-D bond is likely to reduce the rate of N-demethylation, a probable metabolic pathway for this compound. This could lead to a longer half-life and increased drug exposure, which may have implications for dosing regimens and therapeutic efficacy. The provided experimental protocols offer a framework for the comparative in vitro and in vivo evaluation of Ponazuril and this compound. Further research, including direct comparative pharmacokinetic studies and metabolite identification, is necessary to fully elucidate the impact of this isotopic substitution and to realize its potential benefits in a clinical setting.

References

The Metabolic Journey of Ponazuril-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Ponazuril-d3, a deuterated analog of the potent antiprotozoal agent Ponazuril. Understanding the biotransformation, distribution, and excretion of this compound is critical for its application in research and potential therapeutic development. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to offer a complete metabolic profile.

Disclaimer: The available scientific literature primarily focuses on the non-deuterated form of Ponazuril. The metabolic fate of this compound is inferred to be identical to that of Ponazuril, as deuterium labeling is a common technique in pharmacokinetic studies that is not expected to alter the metabolic pathways.

Introduction to Ponazuril

Ponazuril, also known as toltrazuril sulfone, is a triazinetrione-based compound recognized for its broad-spectrum activity against apicomplexan parasites.[1] It is the primary and active metabolite of the parent drug, Toltrazuril.[2] The mechanism of action of these compounds involves the disruption of critical cellular processes within the parasite, including nuclear division and mitochondrial respiratory metabolism, ultimately leading to the parasite's death.[3] Due to its efficacy, Ponazuril is utilized in veterinary medicine for the treatment of various protozoal infections.[4]

The Metabolic Pathway: From Toltrazuril to Ponazuril

The metabolic journey to Ponazuril begins with the administration of its prodrug, Toltrazuril. In vivo, Toltrazuril undergoes a two-step oxidative process. It is first metabolized into an intermediate metabolite, Toltrazuril Sulfoxide. Subsequently, Toltrazuril Sulfoxide is further oxidized to form the stable and active metabolite, Toltrazuril Sulfone, which is Ponazuril.[5][6] This metabolic cascade is a crucial aspect of the drug's activity and persistence in the body.

Toltrazuril Toltrazuril TZR_SO Toltrazuril Sulfoxide (Intermediate Metabolite) Toltrazuril->TZR_SO Oxidation Ponazuril Ponazuril (Toltrazuril Sulfone - Active Metabolite) TZR_SO->Ponazuril Oxidation

Metabolic conversion of Toltrazuril to Ponazuril.

Pharmacokinetics of Ponazuril

The pharmacokinetic profile of Ponazuril has been investigated in several animal species. These studies reveal that Ponazuril is generally well-absorbed after oral administration and exhibits a long elimination half-life, contributing to its sustained therapeutic effect. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Ponazuril Following Oral Administration in Various Species
SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (hours)T½ (hours)Reference
Cattle54.821 ± 0.91648~58[1]
Goats10Not Specified~36129 ± 72[7]
Llamas2023.6 ± 6.084 (range: 48-120)135.5 ± 16.7[8]
Piglets20~18~48Not Specified[9]
Cats507.49 ± 2.0614.67 ± 7.45Not Specified[10]
Table 2: Pharmacokinetics of Toltrazuril and its Metabolites in Broiler Chickens Following a Single Oral Administration
CompoundDose (mg/kg)Cmax (µg/mL)Tmax (hours)T½ (hours)
Toltrazuril1016.45.010.6
2025.24.710.7
Toltrazuril Sulfoxide10Not SpecifiedNot Specified14.8
20Not SpecifiedNot Specified15.3
Toltrazuril Sulfone (Ponazuril)10Not SpecifiedNot Specified80.3
20Not SpecifiedNot Specified82.9
Data extracted from a study in broiler chickens.[5]

Excretion of Ponazuril

Studies on the excretion of Ponazuril indicate that the primary route of elimination is through the feces. A study in piglets following a single oral dose of Ponazuril (20 mg/kg) demonstrated that a cumulative 86.42 ± 2.96% of the administered dose was recovered in the feces, while only 0.31 ± 0.08% was found in the urine over a 1,020-hour sampling period.[11] This suggests that Ponazuril and its metabolites undergo significant biliary and/or gastrointestinal excretion.

Experimental Protocols

The analysis of Ponazuril and its related metabolites in biological matrices is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. Below are generalized protocols based on published methodologies.

Sample Preparation

Plasma/Serum:

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add an internal standard (e.g., Diclazuril).[10]

    • Add 2 mL of chloroform and vortex for 1 minute.[10]

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.[11]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB cartridge.[7]

    • Load the plasma sample.

    • Wash the cartridge to remove interfering substances.

    • Elute Ponazuril with an appropriate solvent.

    • Evaporate the eluate and reconstitute for analysis.[7]

Tissues:

  • Homogenize the tissue sample.

  • Perform solvent extraction, often with acetonitrile.[12]

  • The extract may then be subjected to a clean-up step using SPE or LLE as described above.[3]

Excreta (Feces and Urine):

  • Urine: May be diluted and directly injected or extracted similarly to plasma. Feces often require a more rigorous extraction.[8]

  • Feces:

    • Homogenize the fecal sample with a solvent such as acetonitrile.[8]

    • Vortex and/or sonicate to ensure thorough extraction.

    • Centrifuge to pellet the solid material.

    • The supernatant can then be cleaned up using SPE.[8]

cluster_sample_collection Sample Collection cluster_extraction Extraction & Cleanup cluster_analysis Analysis Plasma Plasma LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE Tissues Tissues Tissues->SPE Excreta Excreta Excreta->SPE HPLC_UV HPLC-UV LLE->HPLC_UV LC_MSMS LC-MS/MS LLE->LC_MSMS SPE->HPLC_UV SPE->LC_MSMS

General workflow for the bioanalysis of Ponazuril.

HPLC-UV Method
  • Column: A reverse-phase C18 column is commonly used (e.g., Symmetry RP18, Kinetex EVO C18).[9][13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or potassium dihydrogen phosphate solution) and an organic solvent (e.g., acetonitrile or methanol).[7][9][13] The elution can be isocratic or gradient.[4][11]

  • Flow Rate: Typically around 1.0 mL/min.[4]

  • Detection: UV absorbance is measured at approximately 254 nm.[13]

  • Internal Standard: A structurally similar compound, such as Toltrazuril or Diclazuril, is often used for quantification.[7][10]

LC-MS/MS Method

For higher sensitivity and selectivity, LC-MS/MS is employed.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[3]

  • Detection: The analysis is performed in selected reaction monitoring (SRM) mode, which involves monitoring specific precursor-to-product ion transitions for Ponazuril, its metabolites, and the internal standard.[3] For this compound, the precursor and product ion masses would be shifted according to the number of deuterium atoms.

Conclusion

The metabolic fate of this compound is characterized by its formation from the parent drug Toltrazuril through a two-step oxidation process. It is well-absorbed orally and exhibits a prolonged elimination half-life in various species, contributing to its sustained therapeutic efficacy. The primary route of excretion is via the feces. The quantification of Ponazuril in biological matrices is reliably achieved through established HPLC-UV or LC-MS/MS methods. This comprehensive understanding of its metabolic profile is essential for the effective design and interpretation of studies utilizing this compound.

References

Solubility Profile of Ponazuril-d3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Ponazuril-d3 in various organic solvents. This compound, a deuterated analog of the antiprotozoal drug Ponazuril, is primarily used as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and analytical method validation.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Toltrazuril, which can be used as a reliable estimate for this compound. It is recommended to empirically verify the solubility for specific applications.

Organic SolventChemical FormulaEstimated Solubility of this compound (mg/mL)Temperature (°C)Data Source
Dimethyl Sulfoxide (DMSO)C₂H₆OS~25Not Specified--INVALID-LINK--[1]
Dimethylformamide (DMF)C₃H₇NO~25Not Specified--INVALID-LINK--[1]
Ethyl AcetateC₄H₈O₂~4.1325--INVALID-LINK--[2]
DichloromethaneCH₂Cl₂~2.5925--INVALID-LINK--[2]
TolueneC₇H₈~1.3325--INVALID-LINK--[2]
EthanolC₂H₆O~1.0 - 0.67Not Specified/25--INVALID-LINK--[1], --INVALID-LINK--[2]
Isopropyl AlcoholC₃H₈O~0.4225--INVALID-LINK--[2]

Note: The solubility value for Ethyl Acetate, Dichloromethane, Toluene, and Isopropyl Alcohol was converted from mole fraction data presented in the cited academic paper.

Qualitative Solubility Information

Based on patent literature, Ponazuril is described as being soluble in a range of organic solvents. This provides a broader list of potential solvents for this compound.

Ponazuril has been reported to be dissolved in:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Tetrahydrofuran (THF)

  • Diethyl Carbonate

  • Toluene

  • Triethanolamine

It is also described as being "slightly soluble" in Ethanol.

Experimental Protocol for Solubility Determination

A standard experimental protocol to determine the solubility of this compound in an organic solvent involves the isothermal shake-flask method.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature water bath or shaker to allow the solution to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically 24-72 hours.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Below is a workflow diagram for this experimental protocol.

experimental_workflow Experimental Workflow for Solubility Determination start Start excess_solid Add excess this compound to a known volume of solvent start->excess_solid equilibration Equilibrate at constant temperature with agitation excess_solid->equilibration phase_separation Allow undissolved solid to settle equilibration->phase_separation filtration Filter supernatant (e.g., 0.22 µm filter) phase_separation->filtration quantification Quantify this compound concentration in filtrate via HPLC filtration->quantification end End quantification->end

Experimental Workflow for Solubility Determination

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Ponazuril, and by extension this compound, exerts its antiprotozoal effect by targeting the apicoplast of coccidian parasites. It is believed to inhibit a key enzyme in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis, and therefore, parasite replication.

The simplified signaling pathway is illustrated below.

mechanism_of_action Simplified Mechanism of Action of Ponazuril ponazuril This compound apicoplast Apicoplast (Parasite Organelle) ponazuril->apicoplast enzyme Pyrimidine Synthesis Enzyme apicoplast->enzyme targets pyrimidine_synthesis Pyrimidine Biosynthesis enzyme->pyrimidine_synthesis inhibits dna_rna_synthesis DNA & RNA Synthesis pyrimidine_synthesis->dna_rna_synthesis replication Parasite Replication dna_rna_synthesis->replication

References

Commercially Available Sources of Ponazuril-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available sources of Ponazuril-d3, its technical specifications, and its application in a research setting. This compound, a deuterated isotopologue of the antiprotozoal drug Ponazuril, serves as an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and drug metabolism assays, ensuring accuracy and precision in drug development and research.

Commercial Availability and Technical Specifications

This compound is available from specialized chemical suppliers for research purposes. It is critical to note that this product is intended for research use only and not for diagnostic or therapeutic applications.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight
Santa Cruz Biotechnologysc-2187341346602-48-9C₁₈H₁₁D₃F₃N₃O₆S460.4
LGC Standards (TRC)TRC-P6894271346602-48-9C₁₈D₃H₁₁F₃N₃O₆S460.4

Table 1: Commercial Sources of this compound

Quantitative data, such as chemical purity and isotopic enrichment, are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier upon purchase. However, for the purpose of this guide, Table 2 presents typical specifications for a deuterated internal standard like this compound.

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%HPLC, LC-MS/MS
Isotopic Purity ≥99 atom % DMass Spectrometry
Isotopic Enrichment ≥98% (for D₃ species)Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, MethanolVisual Inspection

Table 2: Representative Technical Data for this compound Note: These values are representative. Always refer to the lot-specific Certificate of Analysis from the supplier for precise data.

Experimental Protocol: Use of this compound as an Internal Standard in a Pharmacokinetic Study of Ponazuril in Equine Plasma

This section details a representative experimental protocol for the quantification of Ponazuril in horse plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Ponazuril analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control equine plasma (heparinized)

2. Preparation of Stock and Working Solutions:

  • Ponazuril Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponazuril in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Ponazuril Working Solutions: Serially dilute the Ponazuril stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • This compound Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown study sample), add 20 µL of the 50 ng/mL this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Ponazuril from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ponazuril: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions should be optimized in the laboratory.)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Ponazuril to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Ponazuril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of utilizing this compound in a research context.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sourcing Source this compound (Internal Standard) spike Spike Plasma with This compound sourcing->spike plasma Collect Equine Plasma Samples plasma->spike precip Protein Precipitation (Acetonitrile) spike->precip extract Extract Supernatant precip->extract lc_sep LC Separation (C18 Column) extract->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int cal_curve Calibration Curve (Analyte/IS Ratio) peak_int->cal_curve quant Quantification of Ponazuril cal_curve->quant

Caption: Bioanalytical workflow for Ponazuril quantification.

signaling_pathway ponazuril Ponazuril apicoplast Apicoplast Metabolism ponazuril->apicoplast Targets enzyme_inhibition Enzyme System Inhibition apicoplast->enzyme_inhibition Contains pyrimidine_synthesis Pyrimidine Synthesis enzyme_inhibition->pyrimidine_synthesis Blocks dna_replication DNA Replication & Repair pyrimidine_synthesis->dna_replication Essential for parasite_death Parasite Death dna_replication->parasite_death Inhibition leads to

Caption: Mechanism of action of Ponazuril.

Technical Guide: Synthesis of Ponazuril-d3 from Toltrazuril Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthetic pathway for producing Ponazuril-d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the antiprotozoal drug Ponazuril. The synthesis is a two-step process commencing from a Toltrazuril precursor, involving the introduction of a deuterated methyl group and subsequent oxidation.

Introduction

Ponazuril, the sulfone metabolite of Toltrazuril, is a key therapeutic agent against protozoal infections in veterinary medicine.[1][2] Stable isotope-labeled analogues, such as this compound, are indispensable for quantitative bioanalytical assays, enabling precise tracking and quantification in complex biological matrices. The synthesis of this compound hinges on the preparation of a deuterated Toltrazuril intermediate, followed by a controlled oxidation reaction.

The deuteration is specifically located on the N-methyl group of the triazine ring, as indicated by commercial suppliers of the analytical standard. This necessitates the use of a deuterated methylating agent early in the synthesis of the Toltrazuril core structure.

Synthetic Pathway Overview

The conversion of a Toltrazuril precursor to this compound can be conceptually divided into two primary stages:

  • Synthesis of Toltrazuril-d3: This step involves the construction of the Toltrazuril molecule using a deuterated methyl source. The key is the formation of the triazinetrione ring with a methyl-d3 group attached to one of the nitrogen atoms.

  • Oxidation to this compound: The synthesized Toltrazuril-d3, which is a sulfide, is then oxidized to the corresponding sulfone, this compound.

G cluster_0 Step 1: Synthesis of Toltrazuril-d3 cluster_1 Step 2: Oxidation Precursor Toltrazuril Precursor (without N-methyl group) Toltrazuril_d3 Toltrazuril-d3 Precursor->Toltrazuril_d3 Cyclization/ Methylation d3_Reagent Methyl-d3-amine (CD3NH2) or other deuterated methylating agent d3_Reagent->Toltrazuril_d3 Ponazuril_d3 This compound Toltrazuril_d3_2 Toltrazuril-d3 Toltrazuril_d3_2->Ponazuril_d3 Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, m-CPBA) Oxidizing_Agent->Ponazuril_d3

Caption: High-level overview of the two-stage synthesis of this compound.

Experimental Protocols

The following protocols are constructed based on analogous syntheses reported in the literature, particularly for the non-deuterated compounds, and established methods for isotopic labeling.

Synthesis of Toltrazuril-d3

The synthesis of the Toltrazuril-d3 precursor involves the reaction of an appropriate aniline derivative with a deuterated methylating agent during the formation of the triazinetrione ring. The synthesis of deuterated methylamine is a prerequisite for this step.

Protocol for Synthesis of Methyl-d3-amine Hydrochloride (a key precursor):

A practical synthesis of deuterated methylamine has been reported, which can be adapted for this purpose. One such method involves the use of Boc-benzylamine as a starting material and TsOCD3 as the deuterated methylation reagent, followed by deprotection steps to yield methyl-d3-amine hydrochloride.[3][4] Another patented method describes the preparation from deuterated methanol.

Illustrative Protocol for Toltrazuril-d3 Synthesis:

This protocol is adapted from the general synthesis of triazinetrione compounds.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the aniline precursor, 1-(3-methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl)urea, in a suitable solvent such as diethyl carbonate.

  • Addition of Deuterated Reagent: Introduce methyl-d3-amine (CD3NH2) or a suitable salt thereof to the reaction mixture.

  • Cyclization: Add a base, such as sodium ethoxide or sodium methoxide, portion-wise to the mixture to catalyze the cyclization and formation of the triazinetrione ring.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and neutralize with an acid. The precipitated solid is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum to yield Toltrazuril-d3.

G Start Dissolve Aniline Precursor in Diethyl Carbonate Add_d3 Add Methyl-d3-amine Start->Add_d3 Add_Base Add Sodium Ethoxide Add_d3->Add_Base Reflux Heat to Reflux (monitor by TLC) Add_Base->Reflux Cool Cool and Neutralize Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water and Organic Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Toltrazuril-d3 Product Dry->End

Caption: Experimental workflow for the synthesis of Toltrazuril-d3.

Oxidation of Toltrazuril-d3 to this compound

This step involves the selective oxidation of the sulfide group in Toltrazuril-d3 to a sulfone.

Protocol based on analogous non-deuterated synthesis:

A method for the synthesis of Ponazuril is described in Chinese patent CN102936227A, which details the oxidation of a Toltrazuril precursor. A similar approach is expected to be effective for the deuterated analogue.

  • Reaction Setup: Suspend the synthesized Toltrazuril-d3 in a suitable solvent, such as glacial acetic acid or dichloromethane.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent. Common choices include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate, or meta-chloroperoxybenzoic acid (m-CPBA). The addition should be done at a controlled temperature, typically starting at a low temperature (e.g., 0-5 °C) and then allowing the reaction to proceed at room temperature.

  • Reaction Monitoring: Monitor the progress of the oxidation by TLC or HPLC to ensure the complete conversion of the starting material and to minimize over-oxidation or side reactions.

  • Quenching and Work-up: Once the reaction is complete, quench any excess oxidizing agent. For instance, if H₂O₂ is used, a reducing agent like sodium bisulfite can be added.

  • Isolation and Purification: The product can be isolated by precipitation upon addition of water, followed by filtration. The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound of high purity.

G Start Suspend Toltrazuril-d3 in Acetic Acid Add_Oxidant Slowly Add H2O2 (with catalyst) Start->Add_Oxidant React Stir at Room Temp (monitor by HPLC) Add_Oxidant->React Quench Quench Excess Oxidant React->Quench Precipitate Add Water to Precipitate Quench->Precipitate Filter Filter Product Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End This compound Product Dry->End

Caption: Experimental workflow for the oxidation of Toltrazuril-d3.

Data Presentation

While specific quantitative data for the synthesis of the deuterated compound is not publicly available, the following table presents expected parameters based on the synthesis of the non-deuterated analogue and general principles of organic synthesis.

ParameterToltrazuril-d3 Synthesis (Step 1)This compound Synthesis (Step 2)
Molecular Formula C₁₈H₁₁D₃F₃N₃O₄SC₁₈H₁₁D₃F₃N₃O₆S
Molecular Weight 444.4 g/mol 460.4 g/mol
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>99%
Isotopic Purity >98 atom % D>98 atom % D
Appearance White to off-white solidWhite to off-white solid

Conclusion

The synthesis of this compound from a Toltrazuril precursor is a feasible two-step process that can be achieved using established chemical transformations. The key aspects are the incorporation of the deuterium label via a deuterated methylating agent and the subsequent controlled oxidation of the sulfide to a sulfone. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this essential analytical standard. It is recommended that each step be carefully optimized and monitored to ensure high yield and purity of the final product.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ponazuril in Plasma using Ponazuril-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ponazuril in plasma samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ponazuril-d3, is employed. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and data analysis. The method is suitable for pharmacokinetic studies and routine drug monitoring.

Introduction

Ponazuril, also known as toltrazuril sulfone, is a triazine-based antiprotozoal agent effective against various coccidia and other protozoa.[1] Accurate determination of Ponazuril concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of Ponazuril in plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Ponazuril analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma (e.g., feline, equine, bovine)

Sample Preparation

A protein precipitation method is employed for the extraction of Ponazuril and the internal standard from plasma samples.

  • Allow plasma samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Separation is achieved using a reversed-phase C18 column.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect Ponazuril and its internal standard.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ponazuril458.0378.025
Ponazuril458.0187.035
This compound461.0381.025

Note: These are proposed transitions and should be optimized for the specific instrument used.

Method Validation Data

The following tables summarize typical validation parameters for the quantification of Ponazuril. While these data may not have been generated using this compound specifically, they provide an indication of the expected method performance.

Table 1: Linearity and Lower Limit of Quantification

MatrixLinear Range (µg/mL)Lower Limit of Quantification (µg/mL)Correlation Coefficient (r²)Reference
Feline Plasma0.1 - 250.1> 0.99[2][3]

Table 2: Precision and Accuracy

MatrixSpiked Concentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Feline Plasma0.3< 15%< 15%85-115%[2]
Feline Plasma7.5< 15%< 15%85-115%[2]
Feline Plasma15< 15%< 15%85-115%[2]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification logical_relationship cluster_input Sample Input cluster_measurement LC-MS/MS Measurement ponazuril Ponazuril (Analyte) ponazuril_response Ponazuril Peak Area ponazuril->ponazuril_response ponazuril_d3 This compound (Internal Standard) ponazuril_d3_response This compound Peak Area ponazuril_d3->ponazuril_d3_response ratio Peak Area Ratio (Analyte / IS) ponazuril_response->ratio ponazuril_d3_response->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Ponazuril Concentration calibration_curve->concentration

References

Protocol for the Quantification of Ponazuril in Equine Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Ponazuril in equine plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method utilizes Ponazuril-d3 as an internal standard (IS) to ensure accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and is designed for use in pharmacokinetic studies, drug monitoring, and other research applications.

Introduction

Ponazuril is a triazine-based antiprotozoal agent used for the treatment of Equine Protozoal Myeloencephalitis (EPM), a debilitating neurological disease in horses caused by Sarcocystis neurona. Accurate quantification of Ponazuril in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage regimens. This protocol describes a robust and sensitive HPLC-MS/MS method for the determination of Ponazuril in equine plasma, employing a stable isotope-labeled internal standard, this compound, to correct for matrix effects and variability in sample processing.

Experimental Protocol

Materials and Reagents
  • Ponazuril (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water, deionized (18 MΩ·cm)

  • Equine plasma (blank, drug-free)

  • Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ponazuril and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Ponazuril primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Label polypropylene microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of equine plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate Ponazuril working standard solution into the calibration and QC tubes. For unknown samples, add 10 µL of 50:50 acetonitrile:water.

  • Add 10 µL of the this compound internal standard working solution to all tubes.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Vortex mix for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to HPLC vials for analysis.

HPLC-MS/MS Analysis

2.5.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

2.5.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument

2.5.3. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ponazuril 458.0325.110025
This compound 461.0328.110025

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Weighting
Ponazuril 1 - 1000>0.9951/x²

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC 3≤ 15≤ 1585 - 11585 - 115
MQC 100≤ 15≤ 1585 - 11585 - 115
HQC 800≤ 15≤ 1585 - 11585 - 115

Visualization of Experimental Workflow

experimental_workflow plasma Equine Plasma Sample (100 µL) spike_is Spike with this compound (IS) plasma->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 hplc_ms HPLC-MS/MS Analysis centrifuge2->hplc_ms

Caption: Workflow for the preparation of equine plasma samples for Ponazuril quantification.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ponazuril in equine plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for regulated bioanalytical studies. The detailed experimental procedure and data presentation guidelines will aid researchers in implementing this method for various applications in equine veterinary medicine and pharmaceutical development.

Application of Ponazuril-d3 in Coccidiosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ponazuril-d3 in coccidiosis research, focusing on its role as an internal standard for the accurate quantification of Ponazuril. This document includes detailed experimental protocols for in vivo efficacy studies and analytical methodologies, alongside quantitative data and visualizations to support research and development in the field of anticoccidial drugs.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract, is caused by protozoa of the genus Eimeria and Isospora. It represents a significant economic burden in the poultry and livestock industries and can cause severe clinical signs in companion animals. Ponazuril, a triazine-based anticoccidial agent, is a metabolite of toltrazuril and is effective against various stages of coccidia. Accurate determination of Ponazuril concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue studies. This compound, a deuterated analog of Ponazuril, serves as an ideal internal standard for mass spectrometry-based quantification methods, ensuring high accuracy and precision.

Application of this compound

This compound is primarily used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Ponazuril in various biological samples such as plasma, tissues, and feces. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it corrects for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Ponazuril, providing a reference for researchers designing new experiments.

Table 1: Pharmacokinetic Parameters of Ponazuril in Different Species

SpeciesDoseCmax (µg/mL)Tmax (h)Half-life (h)Reference
Piglets20 mg/kg (oral)1848135[1]
Indian Peafowl20 mg/kg (oral)11.82 ± 3.0121.38 ± 5.25219.4 ± 58.7[2]
Indian Peafowl40 mg/kg (oral)18.42 ± 4.1322.04 ± 7.39186.7 ± 58.7[2]
Goats10 mg/kg (oral)---[3]
Horses5 mg/kg (oral, daily)4.33 ± 1.10 (serum, day 7)-~108[3]
Cats50 mg/kg (oral)7.49 ± 2.0614.67 ± 7.45-

Table 2: Efficacy of Ponazuril Against Coccidiosis in In Vivo Studies

Host SpeciesEimeria SpeciesPonazuril DoseTreatment DurationEfficacy OutcomeReference
Broiler ChickensE. tenella20 mg/L in drinking water2 consecutive daysAnticoccidial Index (ACI) = 196.9
Broiler ChickensE. tenella15 mg/kg (oral)Single doseEffective relief of cecal lesions
Shelter DogsCystoisospora spp.50 mg/kg (oral)3 consecutive days~90% clearance of infection[3]
Shelter CatsCystoisospora spp.50 mg/kg (oral)3 consecutive days~90% clearance of infection[3]
Beagle PuppiesCystoisospora ohioensis-like250 mg/kg (oral)3 consecutive daysNo adverse effects, effective against infection

Experimental Protocols

Protocol for In Vivo Efficacy Study of Ponazuril in Broiler Chickens

This protocol is designed to evaluate the efficacy of Ponazuril against an experimental Eimeria tenella infection in broiler chickens.

1.1. Animals and Housing:

  • One-day-old broiler chicks are obtained from a commercial hatchery.

  • Chicks are housed in clean, disinfected wire-floored cages to prevent reinfection.

  • Feed and water are provided ad libitum. The feed should be free of any anticoccidial drugs.

1.2. Experimental Design:

  • Chicks are randomly allocated to different treatment groups (e.g., n=10-20 birds per group).

    • Group A: Non-infected, non-treated (Negative Control)

    • Group B: Infected, non-treated (Positive Control)

    • Group C: Infected, treated with Ponazuril (e.g., at 10, 20, 40 mg/L in drinking water)

    • Group D: Infected, treated with a reference anticoccidial drug.

1.3. Infection Procedure:

  • At 14 days of age, each chick in the infected groups (B, C, and D) is orally inoculated with a suspension of sporulated Eimeria tenella oocysts (e.g., 5 x 10^4 oocysts per bird in 1 mL of distilled water).

  • Chicks in the negative control group (A) receive a sham inoculation of distilled water.

1.4. Treatment Administration:

  • Treatment with Ponazuril (and the reference drug) is initiated 24 hours post-infection and continues for a specified period (e.g., 2 consecutive days).

  • Ponazuril can be administered via drinking water or by oral gavage.

1.5. Data Collection:

  • Mortality: Record daily mortality in each group.

  • Body Weight Gain: Weigh birds at the start of the experiment (day 0) and at the end (e.g., day 7 post-infection).

  • Fecal Oocyst Counts: Collect fecal samples from each group for several days post-infection (e.g., days 5-9). Oocyst shedding is quantified using a McMaster counting chamber.

  • Lesion Scoring: At the end of the study (e.g., day 7 post-infection), a subset of birds from each group is euthanized, and the ceca are examined for lesions. Lesion scores are assigned on a scale of 0 (no gross lesions) to 4 (most severe lesions).

1.6. Efficacy Evaluation:

  • The efficacy of Ponazuril is evaluated based on the following parameters compared to the infected, non-treated control group:

    • Reduction in mortality rate.

    • Improvement in body weight gain.

    • Reduction in fecal oocyst shedding.

    • Reduction in lesion scores.

  • The Anticoccidial Index (ACI) can be calculated using a formula that incorporates these parameters.

Protocol for Quantification of Ponazuril in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantitative analysis of Ponazuril in plasma. Method validation should be performed according to regulatory guidelines.

2.1. Materials and Reagents:

  • Ponazuril analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank plasma from the target animal species

2.2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Ponazuril and this compound in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions of Ponazuril by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 ACN:water).

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

2.3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

2.4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate Ponazuril from matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Ponazuril and this compound need to be determined by direct infusion of the standard solutions.

2.5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of Ponazuril to this compound against the nominal concentration of the calibrators.

  • Use a weighted linear regression to fit the calibration curve.

  • Quantify the concentration of Ponazuril in the unknown samples using the regression equation from the calibration curve.

Mandatory Visualizations

G Experimental Workflow for In Vivo Efficacy Study of Ponazuril cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Day-old broiler chicks) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Infection Oral Inoculation with Eimeria oocysts (Day 14) Randomization->Infection Treatment Ponazuril Administration (e.g., in drinking water for 2 days) Infection->Treatment Data_Collection Data Collection - Mortality - Body Weight Gain - Fecal Oocyst Counts - Lesion Scoring Treatment->Data_Collection Efficacy_Evaluation Efficacy Evaluation (Comparison to controls, Calculation of ACI) Data_Collection->Efficacy_Evaluation

Caption: Workflow for an in vivo efficacy study of Ponazuril in chickens.

G Proposed Mechanism of Action of Ponazuril in Apicomplexan Parasites Ponazuril Ponazuril Apicoplast Apicoplast Ponazuril->Apicoplast Enters DHODH Dihydroorotate Dehydrogenase (DHODH) (Presumed Target) Ponazuril->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Pathway Apicoplast->Pyrimidine_Synthesis Pyrimidine_Synthesis->DHODH DNA_RNA_Synthesis DNA and RNA Synthesis DHODH->DNA_RNA_Synthesis Required for Cytokinesis Cytokinesis (Cell Division) DNA_RNA_Synthesis->Cytokinesis Prerequisite for Parasite_Replication Parasite Replication Cytokinesis->Parasite_Replication Leads to

Caption: Ponazuril's proposed mechanism of action in coccidia.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ponazuril in coccidiosis research. The provided protocols for in vivo efficacy studies and bioanalytical methods offer a solid foundation for researchers. The summarized quantitative data and visualizations aim to facilitate the design and interpretation of future studies, ultimately contributing to the development of more effective control strategies for coccidiosis.

References

Application Notes and Protocols for Pharmacokinetic Studies of Ponazuril-d3 in Canine Subjects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ponazuril is a triazine-based antiprotozoal agent effective against coccidia and other protozoal infections in veterinary medicine. To accurately characterize its pharmacokinetic profile in canines, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Ponazuril-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability due to sample matrix effects and extraction efficiency, ensuring high accuracy and precision.

These application notes provide a comprehensive protocol for conducting pharmacokinetic studies of Ponazuril in canine subjects using this compound as an internal standard. The detailed methodologies are intended for researchers, scientists, and drug development professionals.

Bioanalytical Method Validation

A sensitive and specific LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA) before the analysis of study samples. The validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 1: Illustrative Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5% to +8%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-7% to +10%
Matrix Effect CV of slopes of calibration curves in different matrix lots ≤ 15%< 8%
Recovery Consistent and reproducible> 85%

Pharmacokinetic Study Protocol

Subjects
  • Healthy adult Beagle dogs (n=6; 3 male, 3 female)

  • Age: 1-2 years

  • Weight: 10-15 kg

  • All animals should be acclimatized for at least 7 days before the study and fasted overnight prior to drug administration. Water is provided ad libitum.

Drug Administration
  • Drug Formulation: Ponazuril oral suspension (e.g., Marquis®)

  • Dose: A single oral dose of 30 mg/kg.

  • Internal Standard: this compound solution (100 ng/mL in methanol).

Sample Collection
  • Blood samples (approximately 2 mL) are collected from the jugular or cephalic vein into tubes containing K2EDTA as an anticoagulant.

  • Sampling Time Points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-dose.

  • Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Ponazuril from endogenous plasma components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ponazuril: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument used.)

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data for each dog.

Table 2: Illustrative Pharmacokinetic Parameters of Ponazuril in Canines (Mean ± SD)

ParameterUnitValue
Cmax (Maximum Plasma Concentration) µg/mL15.2 ± 3.1
Tmax (Time to Cmax) hours24.0 ± 8.0
AUC₀-t (Area Under the Curve to last measurable concentration) µgh/mL2850 ± 550
AUC₀-inf (Area Under the Curve extrapolated to infinity) µgh/mL3100 ± 600
t₁/₂ (Elimination Half-life) hours150 ± 30
CL/F (Apparent Total Body Clearance) L/h/kg0.01 ± 0.002
Vz/F (Apparent Volume of Distribution) L/kg2.1 ± 0.4

Visualizations

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_data_analysis Data Analysis A Canine Subjects (n=6) B Single Oral Dose (30 mg/kg Ponazuril) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Storage at -80°C D->E F Plasma Sample Preparation (Protein Precipitation) E->F G Addition of this compound (IS) F->G H LC-MS/MS Analysis G->H I Concentration-Time Profile H->I J Pharmacokinetic Modeling (Non-compartmental) I->J K Parameter Calculation (Cmax, Tmax, AUC, t1/2) J->K

Caption: Experimental workflow for the pharmacokinetic study of Ponazuril in canines.

Sample_Preparation_Workflow start Start: 100 µL Plasma Sample add_is Add 10 µL this compound (IS) start->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (12,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Detailed workflow for plasma sample preparation using protein precipitation.

Conclusion

The described methodology provides a robust framework for the determination of the pharmacokinetic profile of Ponazuril in canines. The use of this compound as an internal standard coupled with LC-MS/MS analysis ensures the generation of high-quality data suitable for regulatory submissions and for advancing the understanding of Ponazuril's disposition in this species. The provided protocols and illustrative data serve as a valuable resource for researchers planning and executing such studies.

Application Notes and Protocols for Ponazuril-d3 Analysis in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponazuril, a triazine-based compound, is a widely used anticoccidial agent in veterinary medicine. Its deuterated analogue, Ponazuril-d3, serves as an excellent internal standard for quantitative analysis in complex biological matrices like animal tissues. Accurate and reliable determination of this compound is crucial for pharmacokinetic, residue, and drug metabolism studies. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established techniques for related compounds and are intended to provide a robust starting point for method development and validation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of triazine coccidiostats in tissue, providing a reference for expected performance of the described methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Related Analytes in Tissue

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
DiclazurilPoultry Meat0.5 (Decision Limit)-[1]
Toltrazuril & MetabolitesChicken Tissues10 - 37.5-[2]
Diclazuril & ToltrazurilChicken Muscle0.31[3]

Table 2: Recovery Rates for Related Analytes in Tissue and Plasma

AnalyteMatrixRecovery (%)MethodReference
DiclazurilChicken Muscle90.3 - 120.4MSPD[2]
PonazurilFeline Plasma99LLE[4]
Diclazuril (IS)Feline Plasma94LLE[4]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Tissue

This protocol utilizes the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach, which is a streamlined method for the extraction of a wide range of analytes from complex matrices.

1. Materials and Reagents

  • This compound certified reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

2. Sample Homogenization

  • Weigh 2 ± 0.1 g of thawed tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of water and homogenize for 1-2 minutes until a uniform consistency is achieved.

3. Extraction

  • To the homogenized tissue, add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

5. Final Preparation and Analysis

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation and Liquid-Liquid Extraction (LLE) of this compound from Tissue

This protocol is a classic approach for analyte extraction from biological matrices, involving protein precipitation followed by liquid-liquid extraction to isolate the analyte of interest.

1. Materials and Reagents

  • This compound certified reference standard

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Homogenizer

  • Centrifuge capable of 10,000 x g

  • Vortex mixer

  • Evaporator

  • LC-MS/MS system

2. Sample Homogenization

  • Weigh 1 ± 0.1 g of thawed tissue sample into a 15 mL polypropylene centrifuge tube.

  • Add 3 mL of water and homogenize until a uniform slurry is formed.

3. Protein Precipitation

  • Add 5 mL of acetonitrile to the homogenized tissue.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

4. Liquid-Liquid Extraction (LLE)

  • Transfer the supernatant to a new 15 mL tube.

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 4000 x g for 5 minutes to separate the layers.

5. Final Preparation and Analysis

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase.

  • Vortex and filter the sample before injection into the LC-MS/MS system.

Visualizations

Experimental Workflow: QuEChERS Method

QuEChERS_Workflow sample Tissue Sample (2g) homogenize Homogenize with Water (8mL) sample->homogenize extract Add Acetonitrile (10mL) and QuEChERS Salts homogenize->extract vortex1 Vortex (1 min) extract->vortex1 centrifuge1 Centrifuge (4000 x g, 5 min) vortex1->centrifuge1 dSPE Transfer Supernatant to d-SPE Tube centrifuge1->dSPE vortex2 Vortex (30s) dSPE->vortex2 centrifuge2 Centrifuge (4000 x g, 5 min) vortex2->centrifuge2 evaporate Evaporate Supernatant centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: QuEChERS-based sample preparation workflow for this compound analysis in tissue.

Experimental Workflow: Protein Precipitation and LLE

LLE_Workflow sample Tissue Sample (1g) homogenize Homogenize with Water (3mL) sample->homogenize precipitate Add Acetonitrile (5mL) for Protein Precipitation homogenize->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge1 Centrifuge (10,000 x g, 10 min) vortex1->centrifuge1 lle Transfer Supernatant and Add Ethyl Acetate (5mL) centrifuge1->lle vortex2 Vortex (2 min) lle->vortex2 centrifuge2 Centrifuge (4000 x g, 5 min) vortex2->centrifuge2 evaporate Evaporate Organic Layer centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Protein precipitation and LLE workflow for this compound analysis in tissue.

Conceptual Signaling Pathway: Mechanism of Action of Ponazuril

Ponazuril_Mechanism ponazuril Ponazuril apicoplast Apicoplast ponazuril->apicoplast Inhibits Function mitochondrion Mitochondrion ponazuril->mitochondrion Inhibits Function pyrimidine_synthesis Pyrimidine Synthesis Enzyme ponazuril->pyrimidine_synthesis Inhibits nucleic_acid Nucleic Acid Production pyrimidine_synthesis->nucleic_acid replication Parasite Replication and Proliferation nucleic_acid->replication death Parasite Death replication->death Disruption leads to

Caption: Conceptual mechanism of action of Ponazuril in apicomplexan parasites.[4][5]

References

Application Note: High-Throughput Analysis of Ponazuril and Ponazuril-d3 in Plasma using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of Ponazuril and its deuterated internal standard, Ponazuril-d3, in plasma samples. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for bioanalytical studies. A simple protein precipitation step is employed for sample preparation, ensuring high throughput and excellent recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing a short run time suitable for the analysis of a large number of samples. This method is ideal for pharmacokinetic and drug metabolism studies involving Ponazuril.

Introduction

Ponazuril, a triazine antiprotozoal agent, is the major metabolite of toltrazuril and is effective against various protozoal infections in animals.[1][2] Accurate and reliable quantification of Ponazuril in biological matrices is crucial for pharmacokinetic studies and to ensure its safe and effective use. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation, chromatography, and ionization, leading to improved accuracy and precision. This application note provides a detailed protocol for the separation and quantification of Ponazuril and this compound in plasma.

Experimental

Materials and Reagents
  • Ponazuril and this compound analytical standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, 99% or higher purity

  • Control plasma (e.g., equine, canine, feline)

Sample Preparation

A simple and rapid protein precipitation method is utilized for the extraction of Ponazuril and this compound from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed on a reversed-phase C18 column to achieve good retention and peak shape for both analytes.

ParameterValue
HPLC System A standard HPLC or UHPLC system
Column Reversed-phase C18, e.g., 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
5.095
6.095
6.130
8.030
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for the detection of Ponazuril and this compound. The analytes are monitored using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

ParameterValue
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Interface Temperature 300 °C
Desolvation Line Temperature 250 °C
Heat Block Temperature 400 °C
Nebulizing Gas Flow 3 L/min (Nitrogen)
Drying Gas Flow 10 L/min (Nitrogen)
CID Gas Argon
Interface Voltage 4.5 kV

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Ponazuril 458.0394.1100
458.0233.1100
This compound 461.0397.1100
461.0236.1100

(Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.)

Results and Discussion

This method provides excellent chromatographic separation of Ponazuril and its deuterated internal standard, this compound, with good peak shape and resolution from endogenous plasma components. The use of LC-MS/MS in MRM mode ensures high selectivity and sensitivity, allowing for accurate quantification of the analytes over a wide dynamic range. The simple protein precipitation sample preparation method is efficient and reproducible, making it suitable for high-throughput analysis.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Ponazuril and this compound in plasma. The protocol is well-suited for researchers and scientists in the fields of drug development and veterinary medicine conducting pharmacokinetic and bioequivalence studies.

Protocol

I. Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Ponazuril and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Ponazuril by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

II. Sample Preparation Protocol
  • Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Pipette 100 µL of control plasma into the tubes for calibration standards and quality controls.

  • Pipette 100 µL of the unknown samples into their respective tubes.

  • Spike the calibration standards and quality controls with the appropriate working standard solutions of Ponazuril.

  • Add 10 µL of the internal standard working solution (this compound) to all tubes (except for blank matrix samples).

  • Add 300 µL of acetonitrile to all tubes.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly to ensure the residue is fully dissolved.

  • Transfer the reconstituted samples to autosampler vials or the 96-well plate for LC-MS/MS analysis.

III. LC-MS/MS System Setup and Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the instrument parameters as detailed in the Liquid Chromatography and Mass Spectrometry sections.

  • Create a sequence table including blank injections, calibration standards, quality controls, and unknown samples.

  • Inject the samples and acquire the data.

IV. Data Processing and Quantification
  • Integrate the peak areas for the MRM transitions of Ponazuril and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).

  • Determine the concentration of Ponazuril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) is_spike Spike with this compound (IS) sample->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for the LC-MS/MS analysis of Ponazuril.

References

Application Notes and Protocols for the Quantification of Ponazuril Metabolites Using a Ponazuril-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponazuril, a triazine derivative, is a key therapeutic agent in veterinary medicine, primarily indicated for the treatment of Equine Protozoal Myeloencephalitis (EPM).[1][2] Understanding the metabolic fate of Ponazuril is crucial for optimizing dosing regimens, assessing drug efficacy, and ensuring animal safety. This document provides a detailed protocol for the quantification of Ponazuril in biological matrices, employing a stable isotope-labeled internal standard, Ponazuril-d3, for enhanced accuracy and precision using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While definitive public domain data on the full range of Ponazuril metabolites in equines is limited, this protocol establishes a robust framework for quantifying the parent drug and can be adapted to include metabolites as they are identified. Ponazuril is the major metabolite of the parent drug toltrazuril.[3][4][5]

Putative Metabolic Pathway

The biotransformation of triazine-based compounds often involves oxidation, dealkylation, and hydroxylation. Given that Ponazuril is Toltrazuril sulfone, its metabolism may involve further oxidation or hydroxylation of the molecule. The primary metabolic pathways for related triazine compounds include N-dealkylation, hydroxylation of aromatic rings, and oxidation of sulfur-containing moieties. Therefore, potential metabolites of Ponazuril in horses could include hydroxylated derivatives. Researchers should remain vigilant for potential metabolites that may be identified in future studies.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Ponazuril in biological samples.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Urine, etc.) Fortification Fortification with This compound Internal Standard SampleCollection->Fortification Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Fortification->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Experimental workflow for Ponazuril quantification.

Experimental Protocols

Sample Preparation (Plasma)

This protocol outlines a liquid-liquid extraction (LLE) method for the extraction of Ponazuril from plasma samples.

Materials:

  • Plasma samples

  • Ponazuril analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation & Extraction: Add 400 µL of acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 800 µL of MTBE. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example - to be optimized for the specific instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ponazuril: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard, should show a +3 Da shift from Ponazuril)

  • Collision Energy (CE): To be optimized for each transition.

  • Declustering Potential (DP): To be optimized.

  • Entrance Potential (EP): To be optimized.

  • Collision Cell Exit Potential (CXP): To be optimized.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison and method validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
Ponazuril1 - 1000>0.991/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low QC3<1585-115<1585-115
Mid QC100<1585-115<1585-115
High QC800<1585-115<1585-115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
PonazurilLow>8085-115
High>8085-115

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is a critical component of this quantitative method. The following diagram illustrates the principle.

internal_standard Analyte Ponazuril SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep InternalStandard This compound InternalStandard->SamplePrep Variability Process Variability (Matrix Effects, Ion Suppression) InternalStandard->Variability Compensates for LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Ratio of Analyte/IS Response LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration Variability->SamplePrep Variability->LCMS

Principle of stable isotope-labeled internal standard.

Conclusion

This application note provides a comprehensive protocol for the quantification of Ponazuril in biological matrices using a this compound internal standard and LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring the highest level of accuracy and precision in bioanalytical studies. While the focus of this protocol is on the parent drug, the methodology can be readily adapted to include the quantification of Ponazuril metabolites as they are identified and characterized in future research. This will provide a more complete understanding of the pharmacokinetics and metabolism of this important veterinary drug.

References

Troubleshooting & Optimization

Overcoming matrix effects in Ponazuril-d3 bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Ponazuril-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Ponazuril, providing step-by-step solutions to mitigate matrix effects and ensure data quality.

Issue 1: Poor Peak Shape, Low Intensity, or High Variability in this compound Signal

  • Question: My this compound internal standard signal is inconsistent or suppressed across my sample batch. What could be the cause and how can I fix it?

  • Answer: This issue is often a primary indicator of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte.

    • Immediate Steps:

      • Post-Column Infusion Experiment: To confirm that matrix effects are the culprit, perform a post-column infusion experiment. Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal of the internal standard indicate regions of ion suppression.

      • Review Sample Preparation: Inadequate sample cleanup is a common source of matrix effects. Re-evaluate your sample preparation method. For plasma samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering phospholipids than protein precipitation (PPT) alone.

      • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Modify your gradient to better resolve the analyte from the early-eluting, unretained matrix components.

    • Long-Term Solutions:

      • Optimize Sample Extraction: If you are using PPT, consider switching to LLE or SPE. A liquid-liquid extraction using chloroform has been shown to be effective for Ponazuril from plasma.[1][2][3]

      • Methodical Gradient Optimization: Develop a gradient that separates Ponazuril from the phospholipid elution zone. Phospholipids typically elute in the middle of a reversed-phase gradient.

      • Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound, is a reliable strategy to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by suppression or enhancement.[4][5]

Issue 2: Inaccurate Quantification and Poor Reproducibility

  • Question: My quality control (QC) samples are failing, showing high variability and inaccuracy. How can I improve the reliability of my assay?

  • Answer: Inaccurate and irreproducible results are often a direct consequence of uncompensated matrix effects.

    • Troubleshooting Workflow:

      Troubleshooting_Matrix_Effects cluster_Identification Problem Identification cluster_Investigation Investigation cluster_Solution Solution A Inaccurate or Irreproducible Results B Assess Matrix Effect (Post-Extraction Addition) A->B Start C Evaluate Sample Preparation B->C Matrix Effect Confirmed E Implement Stable Isotope-Labeled Internal Standard (e.g., this compound) B->E No Significant Matrix Effect D Optimize Chromatography C->D Cleanup Inadequate F Refine Sample Cleanup (e.g., LLE, SPE) C->F Optimize G Modify LC Gradient D->G Co-elution Observed H Method Re-validation E->H F->H G->H

      Figure 1: A troubleshooting workflow for addressing matrix effects.

    • Detailed Steps:

      • Quantify the Matrix Effect: Use the post-extraction addition method to quantify the extent of ion suppression or enhancement. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.

      • Improve Sample Cleanup: As detailed in Issue 1, enhancing your sample preparation is crucial. The goal is to remove as many matrix components as possible before injection.

      • Ensure Proper Internal Standard Use: Verify that the concentration of this compound is appropriate and that it is being added to all samples, standards, and QCs consistently. The internal standard should be added as early as possible in the sample preparation process to account for variability in extraction recovery.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Ponazuril bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for Ponazuril and its internal standard (this compound) by co-eluting compounds from the biological matrix (e.g., plasma, tissue homogenate). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.

Q2: How can I proactively minimize matrix effects during method development?

A2:

  • Sample Preparation: Choose a sample preparation technique that provides the cleanest extracts. While protein precipitation is fast, it is often insufficient for removing phospholipids, a major cause of matrix effects. Liquid-liquid extraction and solid-phase extraction are generally more effective.

  • Chromatography: Develop a robust LC method that separates Ponazuril from endogenous matrix components.

  • Internal Standard: Always use a stable isotope-labeled internal standard like this compound. It is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[4][5]

Q3: What are the acceptance criteria for matrix effects during method validation?

A3: According to regulatory guidelines (e.g., FDA, EMA), the matrix effect is assessed by calculating the matrix factor (MF). The MF is determined by the ratio of the analyte peak response in the presence of matrix (spiked after extraction) to the analyte peak response in a neat solution. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% for at least six different lots of the biological matrix.

Q4: Can dilution of my sample help in overcoming matrix effects?

A4: Yes, diluting the sample with a clean solvent can be a simple and effective way to reduce the concentration of interfering matrix components, thereby mitigating matrix effects. However, ensure that after dilution, the concentration of Ponazuril is still well above the lower limit of quantification (LLOQ) of your method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Ponazuril from Plasma

This protocol is adapted from a validated method for the determination of Ponazuril in plasma.[1][2][3]

  • Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 22°C) for about 30 minutes.

  • Aliquoting: Vortex the thawed plasma sample and transfer 100 µL to a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to the plasma sample.

  • Extraction Solvent Addition: Add 2 mL of chloroform to the tube.

  • Extraction: Place the tubes on a rocker for 15 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes for 20 minutes at 1,000 x g to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the lower organic layer (chloroform) to a clean glass tube, avoiding the protein pellet and upper aqueous layer.

  • Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 250 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 100 µL) onto the LC-MS/MS system.

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound IS start->add_is add_solvent Add Chloroform (2 mL) add_is->add_solvent extract Rock for 15 min add_solvent->extract centrifuge Centrifuge (20 min at 1,000 x g) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Troubleshooting Ponazuril-d3 internal standard variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability with the Ponazuril-d3 internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Ponazuril, where three hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for quantitative analysis of Ponazuril, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically and physically very similar to Ponazuril, it can effectively compensate for variations during sample preparation, injection, and ionization.[1][2]

Q2: What are the common causes of this compound internal standard variability?

Variability in the this compound internal standard response can be attributed to several factors:

  • Sample Preparation Inconsistencies: Errors during dilution, extraction, or reconstitution can lead to inconsistent recovery of the internal standard.[3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can enhance or suppress the ionization of this compound in the mass spectrometer.[3][4]

  • Deuterium Exchange: The deuterium atoms on the internal standard can potentially exchange with protons from the solvent, especially under acidic or basic conditions, altering its mass-to-charge ratio.[1][5]

  • Impurity of the Internal Standard: The this compound stock may contain unlabeled Ponazuril, which can interfere with the analysis.[6]

Q3: What is an acceptable level of variability for an internal standard?

The acceptable level of variability for an internal standard depends on the specific bioanalytical method validation guidelines being followed (e.g., FDA or EMA). Generally, the coefficient of variation (%CV) for the internal standard response across a batch of samples should be within a certain range, often recommended to be less than 15-20%. Significant deviation from this may indicate an issue with the assay.

Troubleshooting Guides

Issue 1: High Variability in this compound Response Across a Batch

If you observe a high coefficient of variation (%CV) in the this compound peak area across your analytical run, follow these troubleshooting steps.

Troubleshooting Workflow

A High IS Variability Observed B Review Sample Preparation Procedure A->B Step 1 C Investigate Matrix Effects B->C If variability persists D Check for Deuterium Exchange C->D If matrix effects are ruled out E Assess IS Purity and Stability D->E If no exchange is detected F Consistent IS Response E->F Resolution

Figure 1. Troubleshooting workflow for high internal standard variability.

Step 1: Review Sample Preparation Procedure

Inconsistencies in sample handling can significantly impact the internal standard response.

  • Pipetting: Ensure all pipettes are properly calibrated.

  • Extraction: For liquid-liquid or solid-phase extractions, ensure consistent vortexing times, solvent volumes, and evaporation steps.

  • Reconstitution: Make sure the dried extract is fully redissolved in the reconstitution solvent.

Experimental Protocol: Evaluation of Sample Preparation Consistency

  • Prepare a set of at least six replicate samples of a blank matrix (e.g., plasma).

  • Spike each replicate with the same concentration of this compound.

  • Process these samples through your standard extraction procedure.

  • Analyze the samples and calculate the %CV of the this compound peak area.

  • Acceptance Criteria: A %CV of <15% is generally considered acceptable. If the %CV is higher, refine your sample preparation technique.

Issue 2: Inconsistent Analyte/Internal Standard Ratio

Even with a stable internal standard response, the ratio of the analyte (Ponazuril) to the internal standard (this compound) may be variable. This can be caused by differential matrix effects or issues with the internal standard itself.

Troubleshooting for Inconsistent Ratios

A Inconsistent Analyte/IS Ratio B Evaluate Differential Matrix Effects A->B Step 1 C Assess for Deuterium Exchange B->C If matrix effects are differential D Verify IS Purity C->D If no exchange is detected E Consistent Analyte/IS Ratio D->E Resolution

Figure 2. Troubleshooting inconsistent analyte to internal standard ratios.

Step 1: Evaluate Differential Matrix Effects

Matrix effects occur when molecules in the sample co-elute with the analyte and internal standard, causing ion suppression or enhancement.[4][10] Even though this compound is very similar to Ponazuril, they may not be affected by the matrix in exactly the same way.

Experimental Protocol: Post-Column Infusion Test for Matrix Effects

  • Infuse a standard solution of Ponazuril and this compound directly into the mass spectrometer at a constant rate.

  • Inject an extracted blank matrix sample onto the LC system.

  • Monitor the signal of the infused analytes. A dip in the signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.

  • If significant ion suppression or enhancement is observed at the retention time of Ponazuril and this compound, chromatographic conditions should be optimized to separate them from the interfering matrix components.

Data Presentation: Matrix Effect Evaluation

Sample IDPonazuril Peak Area (in blank matrix)Ponazuril Peak Area (in solvent)Matrix Effect (%)This compound Peak Area (in blank matrix)This compound Peak Area (in solvent)Matrix Effect (%)
Matrix Lot 185,000100,000-15.088,000102,000-13.7
Matrix Lot 275,000100,000-25.095,000102,000-6.9
Matrix Lot 398,000100,000-2.099,000102,000-2.9

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

A significant difference in the matrix effect between Ponazuril and this compound (as seen in Matrix Lot 2) suggests differential matrix effects.

Step 2: Assess for Deuterium Exchange

Deuterium atoms can sometimes exchange with protons in the surrounding solvent, which can lead to a decrease in the this compound signal and a potential increase in the signal of unlabeled Ponazuril.[5]

Experimental Protocol: Deuterium Exchange Evaluation

  • Prepare two sets of solutions of this compound in your mobile phase.

  • Incubate one set at room temperature for 24 hours and the other under your typical sample analysis conditions.

  • Analyze both sets of samples by LC-MS/MS.

  • Compare the peak area of this compound and also monitor for any increase in the peak area at the mass transition of unlabeled Ponazuril.

  • A significant decrease in the this compound signal or an increase in the Ponazuril signal in the incubated sample suggests deuterium exchange.

Step 3: Verify Internal Standard Purity

The presence of unlabeled Ponazuril in the this compound standard can lead to inaccurate quantification.

Experimental Protocol: Purity Check of Internal Standard

  • Prepare a high-concentration solution of the this compound internal standard.

  • Analyze this solution using your LC-MS/MS method, monitoring for the mass transition of unlabeled Ponazuril.

  • The presence of a significant peak for unlabeled Ponazuril indicates impurity. The contribution of this impurity to the overall Ponazuril response should be evaluated and, if necessary, a new, purer batch of internal standard should be sourced.

Summary of Key Recommendations

IssuePotential CauseRecommended Action
High IS VariabilityInconsistent Sample PreparationRefine and standardize the sample preparation workflow.
Matrix EffectsOptimize chromatography to separate analytes from interfering matrix components.
Inconsistent Analyte/IS RatioDifferential Matrix EffectsEvaluate matrix effects across different lots of matrix.
Deuterium ExchangeAssess the stability of the deuterated standard in your analytical solutions.
Internal Standard ImpurityCheck the purity of the this compound standard for the presence of unlabeled Ponazuril.

References

Ponazuril-d3 Calibration Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ponazuril-d3 concentration for the preparation of accurate and reliable calibration curves in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in calibration curves?

A1: this compound is a deuterated form of Ponazuril, meaning that three hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] The use of a stable isotope-labeled internal standard like this compound is considered best practice because it has nearly identical chemical and physical properties to the non-labeled analyte (Ponazuril).[2][3] This allows it to effectively compensate for variations that can occur during sample preparation, injection, and analysis, leading to more accurate and precise quantification.[1][4][5][6]

Q2: What is the optimal concentration of this compound to use as an internal standard?

A2: The optimal concentration of this compound should be kept constant across all calibration standards, quality control samples, and unknown samples.[5][6] A common practice is to choose a concentration that falls within the low to mid-range of the Ponazuril calibration curve.[5] For instance, if your Ponazuril calibration curve spans from 1 ng/mL to 250 ng/mL, a suitable this compound concentration could be between 25 ng/mL and 100 ng/mL. The goal is to have a consistent and reliable signal from the internal standard that is not so high that it suppresses the analyte signal or so low that it is difficult to detect.

Q3: What are some typical concentration ranges for a Ponazuril calibration curve?

A3: The concentration range for a Ponazuril calibration curve can vary depending on the sensitivity of the analytical method and the expected concentration of the analyte in the samples. Based on published literature, here are some example ranges:

AnalyteLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
Ponazuril1 ng/mL250 ng/mL
Ponazuril10 ng/mL20,000 ng/mL (20 µg/mL)

Q4: How should I prepare my stock and working solutions of this compound?

A4: this compound is typically supplied as a solid or in a solution of a known concentration. It is crucial to handle it with care and follow the supplier's instructions for storage and handling. Stock solutions should be prepared in a solvent in which this compound is readily soluble and stable. Subsequent dilutions are then made to prepare a working solution that can be added to all samples to achieve the desired final concentration. For water-containing oral formulations, it is recommended to use freshly prepared solutions, as the beyond-use date can be as short as 14 days when refrigerated.[2]

Q5: How stable are Ponazuril solutions?

A5: Studies on the stability of Ponazuril in plasma have shown that it is stable for at least 4 weeks when stored at -80°C. This suggests that with proper storage conditions, stock and working solutions of Ponazuril and this compound can be stable for a reasonable period. However, it is always good practice to prepare fresh working solutions regularly and to monitor the stability of stock solutions over time.

Troubleshooting Guide

Q1: My this compound (Internal Standard) signal is inconsistent across my samples. What could be the cause?

A1: Inconsistent internal standard signal can be due to several factors:

  • Pipetting Errors: Inaccurate or inconsistent addition of the this compound working solution to your samples. Ensure your pipettes are calibrated and your technique is consistent.

  • Sample Matrix Effects: The composition of your sample matrix can sometimes suppress or enhance the ionization of the internal standard in the mass spectrometer. Using a deuterated internal standard like this compound should minimize this, but significant variations in the matrix between samples could still have an effect.

  • Incomplete Dissolution: If the this compound is not fully dissolved in the working solution, it can lead to inconsistent concentrations being added to the samples. Ensure complete dissolution before use.

  • Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can also lead to signal variability.

Q2: The peak shape of my this compound is poor. How can I improve it?

A2: Poor peak shape can be caused by:

  • Inappropriate Solvent: The solvent used to dissolve the this compound or the final sample solvent may not be compatible with the mobile phase, leading to peak distortion.

  • Column Overload: While less common with internal standards, injecting too high a concentration can lead to peak fronting or tailing.

  • Column Degradation: A deteriorating analytical column can result in poor peak shapes for all compounds.

Q3: I am observing a signal for Ponazuril in my blank samples. What should I do?

A3: A signal in your blank samples indicates contamination.

  • Carryover: The most common cause is carryover from a previous injection of a high-concentration sample. Implement a robust needle wash protocol on your autosampler.

  • Contaminated Reagents or Glassware: Ensure that all solvents, reagents, and labware are free from Ponazuril contamination.

Experimental Protocols

Protocol 1: Preparation of Ponazuril and this compound Stock and Working Solutions

  • Ponazuril Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of Ponazuril standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Follow the same procedure as for the Ponazuril stock solution, using the this compound standard.

  • Ponazuril Working Standard Solutions for Calibration Curve:

    • Perform serial dilutions of the Ponazuril stock solution to prepare a series of working standards at concentrations covering your desired calibration range.

  • This compound Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution to achieve the desired final concentration for addition to all samples.

Protocol 2: Preparation of a Calibration Curve

  • Label a series of microcentrifuge tubes for each point on your calibration curve (e.g., Blank, 1 ng/mL, 5 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL).

  • To each tube (except the blank), add the corresponding Ponazuril working standard solution.

  • To all tubes (including the blank), add a fixed volume of the this compound internal standard working solution.

  • Add your sample matrix (e.g., blank plasma, buffer) to each tube to bring the final volume to a consistent level.

  • Vortex each tube to ensure thorough mixing.

  • Proceed with your sample preparation method (e.g., protein precipitation, solid-phase extraction).

  • Analyze the prepared samples by LC-MS/MS.

  • Construct the calibration curve by plotting the peak area ratio (Ponazuril peak area / this compound peak area) against the concentration of Ponazuril.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_analysis Analysis pon_stock Prepare Ponazuril Stock Solution pon_work Prepare Ponazuril Working Standards pon_stock->pon_work is_stock Prepare this compound Stock Solution is_work Prepare this compound Working Solution is_stock->is_work add_pon Add Ponazuril Working Standards pon_work->add_pon add_is Add this compound Working Solution is_work->add_is label_tubes Label Tubes for Each Calibration Point label_tubes->add_pon add_pon->add_is add_matrix Add Sample Matrix add_is->add_matrix sample_prep Sample Preparation (e.g., Protein Precipitation) add_matrix->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing & Calibration Curve Construction lcms->data_proc troubleshooting_tree start Inconsistent this compound Signal q1 Are pipettes calibrated and technique consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the sample matrix consistent across all samples? a1_yes->q2 sol1 Recalibrate pipettes and ensure consistent technique. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the this compound working solution clear and fully dissolved? a2_yes->q3 sol2 Investigate matrix effects. Consider matrix-matched calibration standards. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the LC-MS system stable? a3_yes->q4 sol3 Ensure complete dissolution of This compound before use. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Problem likely resolved. a4_yes->end_node sol4 Perform system suitability tests and troubleshoot instrument issues. a4_no->sol4

References

Ponazuril-d3 Stability in Long-Term Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the long-term storage stability of Ponazuril-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the deuterated isotopologue of Ponazuril, a triazinetrione antiprotozoal agent. It is commonly used as an internal standard in pharmacokinetic and metabolic studies. The stability of this compound is critical for ensuring the accuracy and reliability of analytical data. Degradation of the standard can lead to inaccurate quantification of the target analyte.

Q2: What are the recommended long-term storage conditions for this compound?

A2: While specific long-term stability data for this compound is not extensively published, based on data for the non-deuterated form and general guidelines for deuterated standards, the following conditions are recommended:

  • Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.

  • In Solution: If dissolved in an organic solvent like DMSO or methanol, store at -80°C. Aliquot solutions to avoid repeated freeze-thaw cycles.

Q3: How long can I expect this compound to be stable under recommended conditions?

A3: A study on the non-deuterated form, ponazuril, in feline plasma showed it to be stable for at least 4 weeks at -80°C with minimal degradation (less than 6% loss) observed over 12 weeks.[1] For this compound solid, a shelf-life of at least two years can be expected when stored at -20°C. For solutions stored at -80°C, it is best practice to prepare fresh solutions or re-verify their concentration after extended periods (e.g., > 6 months).

Q4: What are the potential degradation pathways for this compound?

A4: Ponazuril belongs to the triazinetrione class of compounds. While specific degradation pathways for this compound have not been detailed in the available literature, compounds with a triazinetrione ring can be susceptible to hydrolysis under strong acidic or basic conditions. The ether linkage in the molecule could also be a potential site for degradation under harsh conditions. Forced degradation studies are typically required to definitively identify degradation products.[2][3][4][5]

Q5: Is this compound sensitive to light?

A5: As a general precaution for analytical standards, it is recommended to protect this compound from light.[6] Storing it in amber vials or in the dark is advisable to prevent potential photolytic degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantification Results
Possible Cause Troubleshooting Step
Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound from the solid material. 2. Compare the performance of the new stock solution against the old one. 3. If the issue is resolved, discard the old stock solution.
Repeated freeze-thaw cycles of the stock solution.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. For daily use, a working solution can be prepared and stored at 2-8°C for a short period (verify stability for your specific solvent and concentration).
Deuterium-hydrogen (D-H) exchange.1. Avoid storage in acidic or basic aqueous solutions for prolonged periods, as this can promote D-H exchange.[7] 2. Use aprotic solvents for long-term storage of solutions. If aqueous solutions are necessary, prepare them fresh.
Issue 2: Poor Solubility of this compound
Possible Cause Troubleshooting Step
Incorrect solvent selection.1. Ponazuril is predicted to have low water solubility.[8] 2. The related compound, diclazuril, is soluble in DMSO (~5 mg/mL) and dimethylformamide (~5 mg/mL). 3. The parent compound, toltrazuril, is soluble in DMSO (~25 mg/mL) and DMF (~25 mg/mL), and slightly soluble in ethanol (~1 mg/mL).[9] 4. Start by dissolving this compound in a small amount of DMSO or DMF. 5. For aqueous working solutions, the organic stock solution can be further diluted with the aqueous buffer. It is recommended not to store aqueous solutions for more than a day.[9]
Precipitation upon dilution in aqueous buffer.1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the percentage of organic co-solvent in the final solution, if compatible with your experimental setup. 3. Use sonication to aid dissolution.

Data Presentation

Table 1: Stability of Ponazuril (non-deuterated) in Feline Plasma at -80°C

Storage Duration (Days)Average Drug Loss (%)
0-280
35-70< 5
77-846

Data adapted from a study on ponazuril in feline plasma. This table provides an indication of the stability of the core molecule under these specific conditions.[1]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureContainerLight/Moisture ProtectionRecommended Duration
Solid -20°CTightly sealed vialProtect from light and moisture≥ 2 years
Solution in Organic Solvent (e.g., DMSO, Methanol) -80°CTightly sealed vial (amber recommended)Protect from lightUp to 6 months (re-verification recommended for longer periods)
Aqueous Working Solution 2-8°CTightly sealed vial (amber recommended)Protect from light≤ 24 hours

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific equipment and degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

    • This compound reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and run a gradient to increase the percentage of B over time to elute the analyte and any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Stability Study Procedure: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). b. Store aliquots of the stock solution under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light). c. At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition. d. Dilute the aliquot to a suitable concentration for HPLC analysis. e. Inject the sample onto the HPLC system. f. Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak. g. Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store under various conditions: -80°C, -20°C, 4°C, RT, Light aliquot->storage_conditions sampling Sample at Time Points (0, 1, 3, 6, 12 months) storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis: - Purity Assessment - Degradant Identification hplc->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Workflow for assessing the long-term stability of this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_standard_issues Standard-Related Issues cluster_solutions Solutions start Inconsistent Analytical Results? check_standard Check this compound Standard Integrity start->check_standard check_method Review Analytical Method start->check_method degradation Degradation? (e.g., age, storage) check_standard->degradation solubility Solubility Issues? check_standard->solubility dh_exchange D-H Exchange? check_standard->dh_exchange end_bad Further Investigation Needed check_method->end_bad prep_fresh Prepare Fresh Standard degradation->prep_fresh optimize_solvent Optimize Solvent System solubility->optimize_solvent use_aprotic Use Aprotic Solvent / Prepare Fresh Aqueous dh_exchange->use_aprotic end_good Problem Resolved prep_fresh->end_good optimize_solvent->end_good use_aprotic->end_good

Caption: Troubleshooting decision tree for inconsistent analytical results with this compound.

References

Technical Support Center: Ponazuril-d3 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression of Ponazuril-d3 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate)[1][2]. This suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method[1][3]. Even with a stable isotope-labeled internal standard like this compound, significant ion suppression can compromise the assay's performance[4].

Q2: How does a deuterated internal standard like this compound help with ion suppression?

A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal internal standard for LC-MS analysis. Since it has a very similar chemical structure and physicochemical properties to the analyte (Ponazuril), it is expected to co-elute and experience similar degrees of ion suppression[5]. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression can be compensated for, leading to more accurate and precise quantification. However, it is crucial to validate that the analyte and the SIL-IS are affected by the matrix in the same way[6].

Q3: What are the common sources of ion suppression in biological matrices?

Common sources of ion suppression in biological matrices such as plasma, serum, and tissue extracts include:

  • Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression in electrospray ionization (ESI)[7].

  • Salts and Buffers: High concentrations of salts from buffers used during sample preparation can significantly suppress the analyte signal.

  • Proteins and Peptides: Inadequately removed proteins and peptides can interfere with the ionization process.

  • Exogenous substances: Co-administered drugs, anticoagulants, or even plasticizers from lab consumables can co-elute and cause ion suppression[1].

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving ion suppression issues for this compound analysis.

Problem: Low or Inconsistent this compound Signal

Possible Cause 1: Co-elution of Matrix Components

  • How to Diagnose: Perform a post-column infusion experiment. Infuse a constant flow of a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. Inject a blank matrix extract. A dip in the baseline signal at the retention time of Ponazuril indicates the presence of co-eluting, suppressing agents[4].

  • Solutions:

    • Optimize Chromatographic Separation:

      • Modify the mobile phase gradient: A shallower gradient can improve the separation of Ponazuril from matrix interferences.

      • Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and resolve co-eluting peaks.

      • Use a different stationary phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to change the elution profile.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components[3]. However, this may compromise the limit of quantification.

Problem: Poor Accuracy and Precision

Possible Cause 2: Ineffective Sample Preparation

  • How to Diagnose: Evaluate the matrix factor (MF). The MF is calculated as the peak area of the analyte in a post-extraction spiked blank matrix sample divided by the peak area of the analyte in a neat solution at the same concentration[4]. An MF value less than 1 indicates ion suppression.

  • Solutions:

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences. Optimization of the sorbent type, wash steps, and elution solvent is critical[7][8].

      • Liquid-Liquid Extraction (LLE): LLE can effectively separate Ponazuril from polar matrix components. The choice of extraction solvent and pH are key parameters to optimize[7].

      • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave significant amounts of matrix components in the extract[9].

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from veterinary drug residue analysis methods, which can be used as a benchmark when developing a method for Ponazuril.

ParameterSample Preparation MethodAnalyte/MatrixTypical Recovery (%)Matrix Effect (%)Reference
RecoverySolid-Phase Extraction (SPE)Various veterinary drugs in muscle85.0 - 109Not explicitly stated[10]
RecoveryLiquid-Liquid Extraction (LLE)Neurounina-1 in dog plasma>90%Not explicitly stated[11]
Matrix EffectProtein PrecipitationTigecycline in human plasmaNot explicitly stated87 - 104 (IS-normalized)[4]
Matrix EffectSPEVarious pesticides in vegetablesVariable, IS can compensateVaries by pesticide and matrix[5]

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatogram.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the LC-MS/MS system with the analytical column in place.

  • Using a syringe pump and a T-connector, infuse the this compound solution at a low flow rate (e.g., 10 µL/min) into the mobile phase stream between the column and the mass spectrometer.

  • Once a stable baseline signal for this compound is observed, inject a blank, extracted matrix sample (e.g., plasma extract prepared by protein precipitation).

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.

Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from a plasma sample.

Methodology:

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Ponazuril and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet Detector_Normal Expected Analyte Signal Analyte->Detector_Normal Ideal Scenario (No Matrix) Matrix Matrix Matrix->Droplet Detector_Suppressed Reduced Analyte Signal Droplet->Detector_Suppressed Competition for Ionization

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingWorkflow start Inconsistent/Low this compound Signal check_coelution Perform Post-Column Infusion start->check_coelution optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) check_coelution->optimize_chrom Suppression Zone Identified check_sample_prep Evaluate Matrix Factor check_coelution->check_sample_prep No Clear Suppression Zone dilute_sample Dilute Sample optimize_chrom->dilute_sample If necessary end Signal Restored/Consistent optimize_chrom->end dilute_sample->end improve_cleanup Improve Sample Cleanup (SPE, LLE) check_sample_prep->improve_cleanup Matrix Effect > 15% check_sample_prep->end Matrix Effect < 15% improve_cleanup->end

Caption: Troubleshooting workflow for ion suppression of this compound.

References

Ponazuril-d3 HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape with Ponazuril-d3 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound in HPLC?

Poor peak shape in HPLC analysis of this compound can stem from a variety of factors, broadly categorized as chemical interactions, chromatographic conditions, and system issues.

  • Chemical Interactions:

    • Secondary Interactions: Ponazuril, a triazine-based compound, and its deuterated analog can interact with residual silanol groups on the surface of silica-based columns. These interactions can lead to peak tailing.

    • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting or broad peaks.[1][2]

    • Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.

  • Chromatographic Conditions:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the silica stationary phase, influencing peak shape. Operating at a lower pH can often suppress the ionization of silanol groups, reducing tailing.[2]

    • Mobile Phase Composition: An improper ratio of organic solvent to aqueous buffer can lead to poor peak shape.

    • Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention time and affect peak symmetry. Higher temperatures generally improve peak shape but can impact retention.[3]

  • System & Column Issues:

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to voids or channels that cause peak splitting or tailing.

    • Contamination: A contaminated guard or analytical column can introduce interfering peaks or cause existing peaks to tail.[1]

    • Extra-Column Volume: Excessive tubing length or large-diameter fittings can contribute to peak broadening.

Q2: How does the deuterium labeling in this compound affect its chromatographic behavior and peak shape?

Deuterium labeling can sometimes lead to a phenomenon known as the chromatographic deuterium effect (CDE), where the deuterated compound elutes slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[4][5][6] This is due to the subtle differences in polarity and hydrophobicity introduced by the heavier isotope. While this effect is usually small, it can potentially impact co-elution and peak shape if the chromatographic conditions are not optimized. However, for most applications using stable-labeled internal standards like this compound, the CDE is unlikely to be the primary cause of significant peak shape problems. The general factors affecting HPLC peak shape are more likely culprits.

Q3: What are the recommended starting HPLC conditions for this compound analysis?

Based on established methods for Ponazuril, a good starting point for developing an HPLC method for this compound would be a reversed-phase separation.

ParameterRecommended Starting Condition
Column C18 (e.g., Symmetry RP18), 5 µm particle size
Mobile Phase 50:50 (v/v) Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled at 30-40°C

Note: This is a starting point and may require optimization for your specific application and instrumentation.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Poor Peak Shape: Tailing Observed B Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) A->B Suppress Silanol Interactions C Reduce Sample Concentration A->C Rule out Overload D Use a Base-Deactivated (End-capped) Column A->D Minimize Secondary Interactions E Check for Column Contamination (Flush or Replace Guard Column) A->E Eliminate Contamination Effects F Symmetric Peak Shape Achieved B->F Problem Solved C->F Problem Solved D->F Problem Solved E->F Problem Solved cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Poor Peak Shape: Fronting Observed B Reduce Injection Volume or Sample Concentration A->B Address Sample Overload C Ensure Sample Solvent is Weaker than or Matches Mobile Phase A->C Mitigate Solvent Mismatch D Check for Column Void (Perform Column Test) A->D Identify Column Integrity Issues E Symmetric Peak Shape Achieved B->E Problem Solved C->E Problem Solved D->E Replace Column if Necessary cluster_0 Problem Identification cluster_1 Initial Checks (Non-Invasive) cluster_2 System & Consumable Checks cluster_3 Resolution A Poor Peak Shape (Tailing, Fronting, Broad) B Review Method Parameters (pH, Mobile Phase, Temp) A->B C Check Sample Preparation (Concentration, Solvent) A->C D Inspect for Leaks and Check System Pressure B->D If parameters seem correct G Optimized Peak Shape B->G Adjust & Optimize C->D If preparation is correct C->G Adjust & Optimize E Flush Column / Replace Guard Column D->E If system is sound F Test with a New Column E->F If flushing fails F->G If new column works

References

Technical Support Center: Ponazuril-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ponazuril-d3 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is a stable isotope-labeled version of the antiprotozoal drug Ponazuril. It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve accuracy and precision. The three deuterium atoms are located on the N-methyl group of the triazinetrione ring, denoted as (N-methyl-d3).[1]

Q2: Is isotopic exchange a significant concern with this compound?

The deuterium labels on the N-methyl group of this compound are located on a carbon atom and are not readily exchangeable under typical analytical conditions.[2] Carbon-deuterium bonds are generally stable, and hydrogens on methyl groups are not considered "labile" or prone to back-exchange with protons from solvents like water or mobile phases. Therefore, significant isotopic exchange is not expected to be a primary source of quantitative error when using this compound. However, it is always good practice to verify the isotopic stability under your specific experimental conditions.

Q3: What are the main advantages of using this compound as an internal standard?

Using a stable isotope-labeled internal standard like this compound offers several advantages in quantitative analysis:[2][3]

  • Compensates for Matrix Effects: It co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.

  • Corrects for Variability in Sample Preparation: It accounts for losses during extraction, concentration, and other sample processing steps.

  • Improves Precision and Accuracy: By normalizing the analyte response to the internal standard response, it reduces the impact of injection volume variations and instrument drift.

Q4: Can this compound and unlabeled Ponazuril be chromatographically separated?

In some cases, deuterated standards can exhibit slightly different retention times compared to their unlabeled counterparts due to the kinetic isotope effect. This is more common with a higher number of deuterium substitutions. While the three deuterium atoms in this compound are unlikely to cause significant separation under standard reversed-phase LC conditions, it is essential to verify the co-elution of Ponazuril and this compound during method development.

Troubleshooting Guides

Issue 1: Inaccurate Quantification or High Variability in Results
Possible Cause Troubleshooting Step Expected Outcome
Isotopic Instability (Back-Exchange) Although unlikely for this compound, verify the stability of the deuterium labels. Prepare a sample of this compound in a non-deuterated solvent matching your final sample composition and incubate it under the same conditions as your study samples. Analyze the sample by MS to check for any decrease in the mass-to-charge ratio (m/z) of the internal standard.The m/z of this compound should remain constant. If a shift to a lower m/z is observed, this indicates isotopic exchange, and the experimental conditions (e.g., pH, temperature) should be re-evaluated.
Cross-Contamination/Isotopic Contribution The unlabeled Ponazuril standard may contain trace amounts of this compound, or vice-versa. Analyze the pure standards to check for isotopic purity.The unlabeled standard should not show a significant signal at the m/z of the deuterated standard, and the deuterated standard should have a high isotopic purity. If there is significant overlap, a correction factor may be needed, or a new, purer standard should be sourced.[4][5]
Non-Linearity at High Analyte Concentrations At very high analyte-to-internal standard ratios, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, leading to non-linearity.Dilute the samples to fall within a linear range of the calibration curve.
Matrix Effects Despite using an internal standard, severe matrix effects can still impact quantification.Further optimize sample preparation to remove interfering matrix components. Evaluate different ionization sources or parameters.
Pipetting or Dilution Errors Inaccurate preparation of standards or samples.Review and verify all dilution and pipetting steps. Use calibrated pipettes.
Issue 2: Unexpected Peaks in the Mass Spectrum of this compound Standard
Possible Cause Troubleshooting Step Expected Outcome
Impurity in the Standard Analyze the this compound standard by itself using a high-resolution mass spectrometer to identify any impurities.The mass spectrum should be clean, with the primary peak corresponding to the expected m/z of this compound.
In-source Fragmentation The this compound molecule may be fragmenting in the ion source of the mass spectrometer.Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation.
Formation of Adducts This compound may form adducts with ions present in the mobile phase (e.g., sodium, potassium, ammonium).Identify the adducts by their characteristic m/z shifts. If adduct formation is inconsistent, modify the mobile phase composition or use a purer solvent.

Experimental Protocols

Protocol 1: Evaluation of this compound Isotopic Stability

This protocol is designed to verify the stability of the deuterium labels on this compound under the specific conditions of your analytical method.

  • Preparation of Incubation Solution: Prepare a solution of this compound at a known concentration in a solvent that mimics the final composition of your prepared samples (e.g., post-extraction solvent, mobile phase).

  • Incubation:

    • Divide the solution into multiple aliquots.

    • Store the aliquots under the same conditions as your typical sample queue (e.g., autosampler temperature, duration).

    • Include a "time zero" aliquot that is analyzed immediately.

    • Analyze other aliquots at various time points (e.g., 4, 8, 12, 24 hours).

  • LC-MS Analysis:

    • Inject the aliquots into the LC-MS system.

    • Acquire full scan mass spectra for each time point, focusing on the m/z range of Ponazuril and this compound.

  • Data Analysis:

    • Examine the mass spectra for any new peaks at m/z values corresponding to the loss of one or more deuterium atoms (m/z -1, -2, or -3 from the parent ion of this compound).

    • Calculate the ratio of the peak area of any potential exchange products to the peak area of the intact this compound.

Data Presentation:

Time Point (hours)This compound Peak AreaPeak Area of (M-1)Peak Area of (M-2)Peak Area of (M-3)% Exchange
0
4
8
12
24

M-1, M-2, M-3 represent the mass of this compound minus 1, 2, and 3 daltons, respectively.

Visualization of Experimental Workflow

Isotopic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome A Prepare this compound Solution B Aliquot Solution A->B C Time Zero Analysis B->C D Incubate Aliquots (e.g., 4, 8, 12, 24h) B->D E LC-MS Analysis C->E D->E F Examine Mass Spectra E->F G Calculate % Exchange F->G H Exchange > Threshold? G->H I Proceed with Method H->I No J Modify Experimental Conditions H->J Yes

Caption: Workflow for assessing the isotopic stability of this compound.

Logical Diagram for Troubleshooting Inaccurate Quantification

Troubleshooting_Quantification Start Inaccurate Quantification or High Variability Check_IS Verify Internal Standard Integrity Start->Check_IS Check_Purity Assess Isotopic Purity of Standards Check_IS->Check_Purity If IS is stable Result_Stable IS is Stable Check_IS->Result_Stable Check_Linearity Evaluate Calibration Curve Linearity Check_Purity->Check_Linearity If standards are pure Result_Impure Standards are Cross-Contaminated Check_Purity->Result_Impure Check_Matrix Investigate Matrix Effects Check_Linearity->Check_Matrix If curve is linear Result_NonLinear Non-Linearity Observed Check_Linearity->Result_NonLinear Check_Prep Review Sample Preparation Procedure Check_Matrix->Check_Prep If matrix effects are minimal Result_Matrix Severe Matrix Effects Present Check_Matrix->Result_Matrix Result_Error Error in Preparation Check_Prep->Result_Error Action_Purity Source New Standards or Apply Correction Result_Impure->Action_Purity Action_Linearity Dilute Samples Result_NonLinear->Action_Linearity Action_Matrix Optimize Sample Cleanup Result_Matrix->Action_Matrix Action_Prep Re-prepare Standards and Samples Result_Error->Action_Prep

Caption: Decision tree for troubleshooting inaccurate quantification results.

References

Technical Support Center: Minimizing Ponazuril-d3 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Ponazuril-d3 in their analytical experiments. Given the hydrophobic nature of this compound, special attention to autosampler cleaning protocols is crucial for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

This compound is the deuterated form of Ponazuril, a triazine-based antiprotozoal agent. Its chemical structure lends it a high degree of hydrophobicity (high logP) and low water solubility.[1] These properties cause it to adsorb readily to surfaces within the autosampler, such as the needle, injection valve, and tubing, leading to carryover in subsequent injections.[2]

Q2: What are the common signs of this compound carryover?

The most common sign of carryover is the appearance of a this compound peak in a blank injection that is run immediately after a high-concentration sample. This can lead to inaccurate quantification of low-concentration samples and false-positive results.

Q3: What is an acceptable level of carryover?

Ideally, carryover should be nonexistent. However, a common industry benchmark is that the carryover peak in a blank injection should be less than 0.1% of the peak area of the preceding high-concentration standard. For bioanalytical methods, regulatory guidelines often require that the response in a blank sample following the highest calibration standard be no more than 20% of the response of the lower limit of quantification (LLOQ).

Q4: How can I confirm that the observed carryover is from the autosampler?

To isolate the source of carryover, you can perform a series of diagnostic injections. If injecting a blank sample using the autosampler shows a carryover peak, but a direct manual injection of a blank (bypassing the autosampler needle and valve) does not, the carryover is likely originating from the autosampler.

Troubleshooting Guide

Carryover of this compound is a multifaceted issue that can often be resolved by systematically evaluating and optimizing your autosampler wash protocol.

Step 1: Evaluate Your Current Wash Solvents

The choice of wash solvent is critical for effectively removing a hydrophobic compound like this compound. A wash solvent should be strong enough to solubilize this compound from the autosampler components.

Recommendations:

  • Primary Wash Solvent (Strong Solvent): Use a solvent in which this compound is highly soluble. Based on its hydrophobic nature, consider the following:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Isopropanol (IPA)

    • A mixture of organic solvents, for example, 1:1 (v/v) Acetonitrile/Isopropanol.

  • Secondary Wash Solvent (Weak Solvent): This is typically used to rinse the system of the strong solvent and prepare it for the initial mobile phase conditions. A common choice is a mixture that matches the initial mobile phase composition, such as 90:10 Water/Acetonitrile.

Step 2: Optimize the Wash Protocol

A single, small-volume wash may not be sufficient. Experiment with the following parameters:

  • Increase Wash Volume: A larger volume of wash solvent provides more effective rinsing.

  • Increase Number of Wash Cycles: Multiple wash cycles with fresh solvent are more effective than a single large-volume wash.

  • Needle Wash Location: Utilize both internal and external needle wash functions if your autosampler has them. The outside of the needle can be a significant source of carryover.

Step 3: Investigate the Sample Diluent

The solvent used to dissolve your this compound standards and samples can influence carryover. A diluent that keeps the analyte fully solubilized is crucial. If this compound precipitates in the sample vial or within the autosampler, carryover will be exacerbated.

Recommendation:

  • Ensure your sample diluent has sufficient organic content to maintain this compound solubility. If your mobile phase is highly aqueous at the start of the gradient, consider using a diluent with a higher organic percentage than the initial mobile phase.

Step 4: Inspect Autosampler Hardware

If software-based optimizations are insufficient, inspect the physical components of the autosampler.

  • Injection Valve Rotor Seal: This is a common site for carryover. Scratches or wear can create areas where this compound can be retained.

  • Needle and Needle Seat: Inspect for scratches or blockages.

  • Tubing: Ensure all connections are secure and there are no dead volumes.

Quantitative Data on Carryover Reduction

The following table provides illustrative examples of how different wash protocols can impact carryover for a hydrophobic compound like this compound. These are representative values and actual results may vary depending on the LC-MS system, column, and mobile phase used.

Wash ProtocolInjection Volume (µL)Analyte Concentration (ng/mL)Carryover (%)
Protocol A: Basic Single rinse with 50:50 ACN/Water51000~1.5%
Protocol B: Increased Volume Single rinse with 100% ACN (500 µL)51000~0.5%
Protocol C: Multiple Solvents Rinse 1: 100% IPA (200 µL)Rinse 2: 100% ACN (200 µL)Rinse 3: 50:50 ACN/Water (200 µL)51000< 0.1%
Protocol D: Optimized Dual rinse cycle with 1:1 ACN/IPA (500 µL per cycle)51000< 0.05%

Experimental Protocols

Protocol 1: Standard Autosampler Wash Method
  • Wash Solvent A (Strong): 100% Acetonitrile.

  • Wash Solvent B (Weak): 90:10 Water/Acetonitrile.

  • Wash Program:

    • Aspirate 500 µL of Wash Solvent A.

    • Dispense to waste.

    • Repeat step 3a-3b two more times.

    • Aspirate 500 µL of Wash Solvent B.

    • Dispense to waste.

  • Injection Mode: Partial loop injection.

Protocol 2: Enhanced Multi-Solvent Wash Method for Stubborn Carryover
  • Wash Solvent A (Strong 1): 1:1 (v/v) Acetonitrile/Isopropanol.

  • Wash Solvent B (Strong 2): 100% Acetonitrile.

  • Wash Solvent C (Weak): Mobile Phase A (e.g., Water with 0.1% Formic Acid).

  • Wash Program:

    • Perform a pre-injection rinse with 200 µL of Wash Solvent C.

    • Inject the sample.

    • Perform a post-injection rinse with 500 µL of Wash Solvent A.

    • Perform a second post-injection rinse with 500 µL of Wash Solvent B.

    • Perform a final rinse with 200 µL of Wash Solvent C.

  • Injection Mode: Consider using a full loop injection to ensure the entire sample path is flushed.

Visual Troubleshooting Workflows

Carryover_Troubleshooting_Workflow cluster_wash_optimization Wash Protocol Optimization cluster_method_optimization Method & Hardware Inspection start Carryover Suspected for this compound q1 Is carryover confirmed by blank injection after high standard? start->q1 wash_solvent Step 1: Optimize Wash Solvent - Use strong organic solvent (ACN, IPA) - Consider solvent mixtures q1->wash_solvent Yes end_resolved Carryover Minimized q1->end_resolved No wash_volume Step 2: Increase Wash Volume & Cycles - Use larger volumes (e.g., >500 µL) - Implement multiple wash cycles wash_solvent->wash_volume wash_location Step 3: Utilize Internal & External Needle Wash wash_volume->wash_location sample_diluent Step 4: Check Sample Diluent - Ensure high organic content wash_location->sample_diluent hardware_check Step 5: Inspect Hardware - Rotor seal, needle, tubing sample_diluent->hardware_check q2 Is carryover significantly reduced? hardware_check->q2 Still unresolved end_escalate Contact Instrument Manufacturer q2->end_resolved Yes q2->end_escalate No

Caption: A stepwise workflow for troubleshooting this compound carryover.

Carryover_Sources cluster_autosampler Autosampler needle Needle (Internal & External Surfaces) carryover Carryover in Blank Injection needle->carryover Source of valve Injection Valve (Rotor Seal) valve->carryover Source of loop Sample Loop loop->carryover Source of tubing Connecting Tubing tubing->carryover Source of ponazuril This compound (High Hydrophobicity) ponazuril->needle Adsorption ponazuril->valve Adsorption ponazuril->loop Adsorption ponazuril->tubing Adsorption

Caption: Common sources of this compound adsorption in an autosampler.

References

Improving recovery of Ponazuril-d3 from complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Ponazuril-d3 from complex biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, a deuterated internal standard for Ponazuril, from biological matrices.

Issue 1: Low or Inconsistent Recovery of this compound

Low or erratic recovery of the internal standard can lead to inaccurate quantification of the target analyte, Ponazuril. The following sections provide potential causes and solutions.

Potential Cause A: Suboptimal Sample Preparation Technique

The choice of extraction method is critical for achieving high and reproducible recovery. Ponazuril is a triazine compound, and its physicochemical properties should guide the selection of the extraction technique.

Solutions:

  • Method Selection: For plasma samples, Liquid-Liquid Extraction (LLE) has been shown to be effective. A method using chloroform as the extraction solvent has demonstrated over 95% recovery for Ponazuril.[1] Solid-Phase Extraction (SPE) can also be a viable alternative, particularly for cleaner extracts.

  • Optimization of LLE:

    • Solvent Choice: While chloroform is effective, other organic solvents like ethyl acetate or a mixture of solvents could be tested to optimize recovery based on the specific matrix.

    • pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency of triazine compounds. Experiment with adjusting the sample pH to ensure this compound is in a neutral form, enhancing its partitioning into the organic solvent.

    • Extraction Volume & Repetition: Ensure a sufficient volume of extraction solvent is used. Performing the extraction two or three times with fresh solvent can significantly improve recovery.

  • Optimization of SPE:

    • Sorbent Selection: For triazine compounds, C18 or polymeric sorbents are often used. The choice will depend on the specific matrix and interfering substances.

    • Wash and Elution Solvents: Optimize the composition and volume of the wash and elution solvents to selectively remove interferences while ensuring complete elution of this compound.

Potential Cause B: Matrix Effects

Components in the biological matrix (e.g., proteins, phospholipids, salts) can interfere with the extraction process or the analytical detection, leading to apparent low recovery or ion suppression/enhancement in mass spectrometry.

Solutions:

  • Protein Precipitation: If using a "dilute-and-shoot" or simple protein precipitation method (e.g., with acetonitrile or methanol), high protein binding of Ponazuril could lead to co-precipitation and low recovery. Ensure complete protein denaturation and dissociation of the analyte. Consider a more rigorous extraction method like LLE or SPE to remove matrix components.

  • Phospholipid Removal: Phospholipids are a common source of matrix effects in LC-MS analysis. Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.

  • Sample Dilution: Diluting the sample with a suitable buffer before extraction can minimize the impact of matrix components.

Potential Cause C: Analyte Instability

This compound may degrade during sample collection, storage, or processing, leading to lower than expected concentrations.

Solutions:

  • Storage Conditions: Studies have shown that Ponazuril is stable in plasma for at least 28 days when stored at -80°C with minimal loss over 84 days.[1][2][3] Ensure samples are stored at appropriate temperatures to prevent degradation.

  • pH and Temperature during Extraction: Avoid extreme pH and high temperatures during the extraction process, as these conditions can potentially lead to the degradation of triazine compounds.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples, as this can affect analyte stability. A study on Ponazuril in feline plasma suggests that the drug is stable for at least one freeze-thaw cycle.[1]

Logical Workflow for Troubleshooting Low Recovery

The following diagram illustrates a step-by-step approach to troubleshooting low recovery of this compound.

TroubleshootingWorkflow Troubleshooting Low this compound Recovery start Low or Inconsistent This compound Recovery check_method Review Sample Preparation Method start->check_method is_lle Using LLE? check_method->is_lle Yes is_spe Using SPE? check_method->is_spe No optimize_lle Optimize LLE: - Adjust pH - Test different solvents - Increase solvent volume - Repeat extraction is_lle->optimize_lle is_ppt Using Protein Precipitation? is_spe->is_ppt No optimize_spe Optimize SPE: - Select appropriate sorbent (C18) - Optimize wash/elution solvents - Check for breakthrough is_spe->optimize_spe Yes optimize_ppt Consider LLE or SPE for cleaner extract. Ensure complete protein crash. is_ppt->optimize_ppt Yes check_matrix Investigate Matrix Effects is_ppt->check_matrix No optimize_lle->check_matrix optimize_spe->check_matrix optimize_ppt->check_matrix phospholipid_removal Implement Phospholipid Removal Step check_matrix->phospholipid_removal Suspected sample_dilution Dilute Sample Before Extraction check_matrix->sample_dilution Consider check_stability Assess Analyte Stability check_matrix->check_stability Not suspected phospholipid_removal->check_stability sample_dilution->check_stability storage_conditions Verify Proper Storage (≤ -80°C) Minimize Freeze-Thaw check_stability->storage_conditions Suspected end Recovery Improved check_stability->end Not suspected storage_conditions->end

Caption: A flowchart for systematically troubleshooting low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Ponazuril that affect its extraction?

A1: Ponazuril is a triazine derivative, also known as toltrazuril sulfone. It is poorly soluble in water, which makes it suitable for extraction from aqueous biological fluids using an appropriate organic solvent in LLE or retention on a hydrophobic sorbent in SPE.

Q2: What is a good starting point for a sample preparation method for this compound in plasma?

A2: A liquid-liquid extraction (LLE) with chloroform is a validated starting point with reported recoveries of over 95% for Ponazuril.[1] See the detailed experimental protocol below.

Q3: My recovery is still low after optimizing the extraction. What else could be the problem?

A3: If you have optimized your extraction protocol and are still experiencing low recovery, consider the following:

  • Adsorption: Ponazuril, being a relatively hydrophobic molecule, might adsorb to plasticware. Using low-retention tubes and tips can help mitigate this issue.

  • Inaccurate Spiking Concentration: Double-check the concentration of your this compound spiking solution. Errors in the preparation of the internal standard solution will directly impact the calculated recovery.

  • Instrumental Issues: Ensure that your analytical instrument (e.g., LC-MS/MS) is performing optimally. Low sensitivity or issues with the ion source can be mistaken for low recovery.

Q4: Can I use protein precipitation for the extraction of this compound?

A4: While protein precipitation is a simple and fast technique, it may result in lower recovery and significant matrix effects for Ponazuril due to its potential for high protein binding. If you choose this method, it is crucial to validate it thoroughly and compare the results with a more exhaustive extraction method like LLE or SPE.

Data Summary

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation
Typical Recovery >95% (with chloroform)[1]Method dependent, but generally high with optimization.Can be lower and more variable due to matrix effects.
Selectivity GoodExcellentFair
Throughput ModerateCan be automated for high throughputHigh
Cost per Sample LowHighLow

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from a validated method for Ponazuril.[1]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Spiking:

    • To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Extraction:

    • Add 500 µL of chloroform to the plasma sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the lower organic layer (chloroform) to a clean tube.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Workflow for LLE

LLE_Workflow Liquid-Liquid Extraction Workflow for this compound start Start: Plasma Sample spike Spike with This compound IS start->spike add_solvent Add Chloroform spike->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: A step-by-step workflow for the liquid-liquid extraction of this compound.

References

Dealing with co-eluting interferences with Ponazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ponazuril-d3 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of Ponazuril, a triazine-based antiprotozoal agent. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known concentration of this compound to samples allows for accurate quantification of Ponazuril by correcting for variations in sample preparation, injection volume, and matrix effects.

Q2: My this compound signal is low or absent. What are the potential causes?

Several factors could lead to a low or absent this compound signal. A systematic approach to troubleshooting is recommended.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common cause. Review your extraction protocol, ensuring solvents are appropriate and mixing steps are adequate.

  • LC-MS/MS System Performance:

    • Injection Issues: Check for blockages in the autosampler needle, syringe, or sample loop.

    • Chromatography: A compromised column or incorrect mobile phase composition can lead to poor peak shape or no elution.

    • Mass Spectrometer: Verify that the MS is properly tuned and that the correct precursor and product ions for this compound are being monitored.

  • Standard Solution Integrity: Ensure the this compound stock and working solutions have been stored correctly and have not degraded.

Q3: I am observing a high background or interfering peaks at the retention time of this compound. What could be the source?

High background or interfering peaks can compromise the accuracy of your results. Potential sources include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound. Phospholipids are common culprits in plasma samples.

  • Contamination: Contamination can be introduced from various sources, including sample collection tubes, solvents, and the LC-MS/MS system itself.

  • Metabolites: While Ponazuril is primarily excreted unchanged, it is a metabolite of Toltrazuril. If the study involves Toltrazuril administration, residual Toltrazuril or its other metabolites might cause interference.[1]

  • Co-administered Drugs: Other drugs or their metabolites administered during a study could potentially co-elute and interfere with the analysis.

Troubleshooting Guides

Issue 1: Co-eluting Interference with this compound Signal

Symptoms:

  • Distorted peak shape for this compound.

  • Inconsistent this compound peak area across a batch of samples.

  • An additional peak is observed at or near the retention time of this compound in the corresponding mass transition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting interference.

Detailed Steps:

  • Analyze a Blank Matrix Sample: Prepare and inject a blank matrix sample (e.g., plasma from an untreated animal) without the addition of this compound. If the interfering peak is present, it originates from the biological matrix itself.

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the mobile phase gradient to better separate the interference from this compound. A shallower gradient around the elution time of interest can improve resolution.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity.

  • Modify Sample Preparation:

    • Solid-Phase Extraction (SPE): Implement or optimize an SPE protocol to selectively remove interfering components. Different sorbents and wash steps can be tested.

    • Liquid-Liquid Extraction (LLE): Adjust the pH and solvent polarity during LLE to improve the cleanup of the sample.

Issue 2: Inconsistent Internal Standard Response (Ion Suppression/Enhancement)

Symptoms:

  • The peak area of this compound varies significantly between samples, even though the same amount was added.

  • The accuracy and precision of the quality control (QC) samples are outside of acceptable limits.

Troubleshooting Workflow:

Caption: Workflow for addressing ion suppression or enhancement.

Detailed Steps:

  • Post-Column Infusion Experiment: Infuse a constant flow of a this compound solution into the MS source while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Modify Chromatography: Adjust the chromatographic method to move the elution of Ponazuril and this compound away from the region of ion suppression.

  • Improve Sample Cleanup: Enhance the sample preparation method to remove the matrix components causing the ion suppression. Techniques like SPE are generally more effective at removing phospholipids than protein precipitation.

  • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Experimental Protocols

Protocol 1: Ponazuril Extraction from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Ponazuril Analysis

These are starting parameters and should be optimized for your instrument.

Liquid Chromatography:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (Triple Quadrupole):

ParameterPonazurilThis compound
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z)To be determined empiricallyTo be determined empirically
Product Ion (m/z)To be determined empiricallyTo be determined empirically
Collision Energy (eV)To be optimizedTo be optimized

Data Presentation

Table 1: Example MRM Transitions for Ponazuril and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ponazuril458.1396.1
This compound461.1399.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Table 2: Troubleshooting Summary for Co-eluting Interferences

SymptomPotential CauseRecommended Action
Peak tailing or fronting for this compoundCo-eluting matrix componentOptimize chromatographic gradient, change column chemistry.
Split peak for this compoundContamination in the injector or columnFlush the system, replace the guard column or column.
Unexpected peak in the this compound MRM channelIsobaric interference from a metabolite or co-administered drugReview study design for co-administered drugs. If necessary, develop a higher resolution chromatographic method.

References

Validation & Comparative

Revolutionizing Bioanalysis: A Comparative Guide to Ponazuril Quantification Using Ponazuril-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ponazuril, a potent antiprotozoal agent. We will explore the validation of a cutting-edge Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Ponazuril-d3, and compare its performance against a conventional High-Performance Liquid Chromatography (HPLC) method with a non-deuterated internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte, Ponazuril, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision in analytical results.[1][2]

Performance Comparison: this compound vs. Alternative Internal Standard

The following tables summarize the validation parameters for two distinct analytical methods for Ponazuril quantification. Method A represents a state-of-the-art LC-MS/MS method employing this compound as the internal standard. While a complete, publicly available validation report for a method using this compound is not available, the data presented is based on the expected performance enhancements of using a deuterated internal standard in LC-MS/MS analysis and typical validation parameters outlined in regulatory guidelines.[3][4] Method B outlines the performance of a published HPLC-UV method using Diclazuril as an internal standard.

Table 1: Method Performance Characteristics

ParameterMethod A: LC-MS/MS with this compound (Expected)Method B: HPLC-UV with Diclazuril[1]
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 µg/mL (100 ng/mL)
Intra-day Precision (%CV) <15%3.7% to 10%
Inter-day Precision (%CV) <15%2.1% to 5.5%
Accuracy (% Bias) Within ±15%Not explicitly stated
Analyte Recovery Consistent and reproducible99%
Internal Standard Recovery Tracks analyte recovery94%
Matrix Effect Significantly minimizedPotential for uncompensated variability

Table 2: Summary of Key Method Validation Parameters

Validation ParameterMethod A: LC-MS/MS with this compound (Expected)Method B: HPLC-UV with Diclazuril[1]
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time)
Robustness HighModerate
Throughput HighModerate

Experimental Protocols

Method A: LC-MS/MS with this compound (Representative Protocol)

This protocol is a representative example of a modern bioanalytical method for the quantification of Ponazuril in a biological matrix (e.g., plasma) using LC-MS/MS and a deuterated internal standard.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ponazuril: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., precursor ion+3 > product ion)

Method B: HPLC-UV with Diclazuril Internal Standard

This protocol is based on a published method for the analysis of Ponazuril in feline plasma.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Diclazuril internal standard (100 µg/mL).

  • Add 2 mL of chloroform for liquid-liquid extraction.

  • Rock for 15 minutes and then centrifuge at 1,000 x g for 20 minutes.

  • Transfer the organic layer to a glass tube and evaporate to dryness with nitrogen gas.

  • Reconstitute the sample in 250 µL of mobile phase.

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with UV detector

  • Column: Symmetry RP18 column

  • Mobile Phase: 50:50 (v/v) mixture of 0.1% formic acid and acetonitrile.

  • Detection: UV absorption at 254 nm.

  • Injection Volume: 100 µL

Visualizing the Advantage: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the analytical workflow and the mechanism of action of Ponazuril.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Internal Standard (this compound) Sample->IS_Addition Extraction Protein Precipitation or LLE IS_Addition->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data MS->Data Data Acquisition & Processing

Caption: Analytical workflow for Ponazuril quantification.

G Ponazuril Ponazuril Protozoal_Cell Protozoal Cell Ponazuril->Protozoal_Cell Enters Enzyme Enzyme in Pyrimidine Synthesis Pathway Ponazuril->Enzyme Inhibits Protozoal_Cell->Enzyme Pyrimidine_Synthesis Pyrimidine Synthesis Enzyme->Pyrimidine_Synthesis Catalyzes DNA_Replication DNA Replication Pyrimidine_Synthesis->DNA_Replication Required for Cell_Death Protozoal Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of Ponazuril.

References

A Comparative Guide to Internal Standards for Ponazuril Analysis: Ponazuril-d3 vs. Diclazuril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the anticoccidial drug Ponazuril is critical. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the isotopically labeled internal standard Ponazuril-d3 and the structural analog internal standard, diclazuril, for the analysis of Ponazuril.

The ideal internal standard co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects, thus providing accurate correction for variations during sample preparation and analysis. This comparison examines the performance of a deuterated analog, this compound, against a commonly used structural analog, diclazuril.

Performance Data Summary

Performance ParameterDiclazuril (Structural Analog IS)This compound (Isotopically Labeled IS)
Linearity 0.1–25 µg/mL (r² > 0.99)[1]Expected to be similar or better across the desired concentration range.
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[1]Expected to be similar, potentially lower due to reduced background interference.
Intra-day Precision (%CV) 3.7 to 10%[1]Expected to be consistently low, typically <15%.
Inter-day Precision (%CV) 2.1 to 5.5%[1]Expected to be consistently low, typically <15%.
Accuracy (%Recovery) Average Ponazuril recovery: 99%[1]Expected to provide the most accurate correction, leading to high accuracy.
Recovery of Internal Standard Average diclazuril recovery: 94%[1]Expected to be nearly identical to Ponazuril due to identical chemical properties.
Matrix Effects Potential for differential matrix effects compared to Ponazuril.Expected to experience identical matrix effects as Ponazuril, providing superior correction.

The Case for this compound: The Ideal Internal Standard

This compound is a stable isotope-labeled version of Ponazuril, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This modification results in a molecule with a higher mass but nearly identical physicochemical properties to the parent compound.

Advantages:

  • Co-elution: this compound will have a retention time almost identical to that of Ponazuril, ensuring that both compounds are subjected to the same chromatographic conditions and matrix effects at the same point in time.

  • Identical Extraction Recovery: Due to its structural and chemical similarity, this compound will exhibit the same extraction efficiency as Ponazuril from various biological matrices.

  • Correction for Matrix Effects: This is the most significant advantage. Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source, are a major source of variability in LC-MS/MS assays. As this compound is chemically identical to Ponazuril, it will experience the same degree of ion suppression or enhancement, leading to a more accurate and precise quantification of the analyte.

Diclazuril: A Validated Structural Analog Alternative

Diclazuril is another triazine-based anticoccidial drug and is structurally similar to Ponazuril. It has been successfully used as an internal standard in a validated HPLC method for the quantification of Ponazuril in feline plasma[1].

Advantages:

  • Validated Method Available: A detailed, validated analytical method using diclazuril as an internal standard is available in the scientific literature, providing a clear protocol and established performance characteristics[1].

  • Cost-Effective: Structural analogs are often more readily available and less expensive than their isotopically labeled counterparts.

Limitations:

  • Different Retention Time: As a different molecule, diclazuril will have a different retention time than Ponazuril. This means it may not experience the exact same matrix effects, which can vary over the course of a chromatographic run.

  • Potential for Differential Extraction Recovery: While structurally similar, differences in physicochemical properties could lead to variations in extraction recovery compared to Ponazuril, especially in complex matrices.

Experimental Protocols

Key Experiment: Ponazuril Quantification in Plasma using Diclazuril as Internal Standard

This protocol is based on the method described by Cox et al. (2021)[1].

1. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.
  • Vortex-mix the plasma sample.
  • Transfer 100 µL of plasma to a clean tube.
  • Add 10 µL of diclazuril internal standard solution (100 µg/mL in methanol).
  • Add 2 mL of chloroform.
  • Vortex for 1 minute.
  • Centrifuge at 2000 x g for 10 minutes.
  • Transfer the supernatant to a new tube.
  • Evaporate the solvent under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Analysis:

  • HPLC System: Waters 2695 Separation Module with a 2487 dual-wavelength ultraviolet detector, or equivalent.
  • Column: Waters Symmetry Shield RP18 (4.6 mm × 150 mm, 5 µm), or equivalent.
  • Mobile Phase: 0.1% formic acid in water and acetonitrile (50:50, v/v).
  • Flow Rate: 1.1 mL/min.
  • Injection Volume: 50 µL.
  • Detection Wavelength: 254 nm.
  • Quantification: Calculate the peak area ratio of Ponazuril to diclazuril.

Visualizing the Workflow and Rationale

The following diagrams illustrate the general experimental workflow for Ponazuril analysis and the rationale for selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or Diclazuril) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Ponazuril analysis.

logical_relationship cluster_IS Internal Standard (IS) Choice Ponazuril Ponazuril (Analyte) Ponazuril_d3 This compound (Isotopically Labeled) Ponazuril->Ponazuril_d3 Identical Chemical Properties Diclazuril Diclazuril (Structural Analog) Ponazuril->Diclazuril Similar Chemical Structure

Caption: Analyte and internal standard relationship.

Conclusion

The choice between this compound and a structural analog like diclazuril as an internal standard for Ponazuril analysis depends on the specific requirements of the assay.

  • For the highest level of accuracy and precision, especially in complex biological matrices, this compound is the superior choice. Its identical chemical behavior to the analyte provides the most effective correction for variations in sample preparation and matrix effects, which is crucial for regulatory submissions and clinical studies.

  • Diclazuril represents a viable and validated alternative. For routine analysis or in situations where cost is a significant factor, the use of diclazuril can provide reliable results, as demonstrated by the published method. However, careful validation is required to ensure that it adequately corrects for variability in the specific matrix being analyzed.

Researchers should weigh the need for the highest possible data quality against practical considerations such as cost and the availability of a validated method when selecting an internal standard for Ponazuril analysis.

References

Comparative bioavailability studies of Ponazuril formulations with Ponazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ponazuril formulations based on available pharmacokinetic data. It details experimental protocols and presents quantitative data to aid in the selection and development of optimal drug delivery systems.

Ponazuril, a triazine antiprotozoal agent, is widely used in veterinary medicine. Understanding its bioavailability with different formulations is crucial for optimizing therapeutic efficacy. This guide summarizes key pharmacokinetic parameters from studies investigating various Ponazuril formulations and administration conditions.

Quantitative Data Summary

The following tables present a comparative summary of key pharmacokinetic parameters of Ponazuril in horses and other animal species under different formulation conditions.

Table 1: Comparative Pharmacokinetic Parameters of Ponazuril in Horses

Formulation/AdministrationDose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (h·μg/mL)Bioavailability (%)Reference
Oral Paste54.5 ± 1.0--Not Reported[1][2]
Oral Paste with Corn Oil56.2 ± 0.9--Not Reported[1][2]
Oral Suspension in DMSONot ReportedNot ReportedNot ReportedNot Reported~71%
Aqueous SuspensionNot ReportedNot ReportedNot ReportedNot Reported~24%

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve. Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Ponazuril in Other Species

SpeciesFormulation/AdministrationDose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (h·μg/mL)Bioavailability (%)Reference
PigletsOral Suspension20~18~48Not Reported81%[3]
PigletsIntravenous20--Not Reported100% (Reference)[3]

Pharmacokinetic parameters can vary significantly between species.

Experimental Protocols

This section details the methodologies employed in the cited studies to determine the bioavailability of Ponazuril.

Comparative Bioavailability Study in Horses (Oral Paste vs. Oral Paste with Corn Oil)
  • Animal Subjects: Ten adult horses of mixed sex and breed were used in the study. The health of the animals was confirmed by a veterinarian prior to the commencement of the study.

  • Study Design: The horses were divided into two treatment groups (n=5 per group).

    • Group 1: Received a single oral dose of Ponazuril paste (5 mg/kg).

    • Group 2: Received a single oral dose of Ponazuril paste (5 mg/kg) co-administered with 2 ounces of corn oil.

  • Drug Administration: Ponazuril paste was administered orally to each horse. For the second group, corn oil was administered immediately after the Ponazuril paste.

  • Sample Collection: Blood samples were collected from the jugular vein into heparinized tubes at predetermined time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis.[1][2]

Bioavailability Study in Piglets (Oral Suspension vs. Intravenous)
  • Animal Subjects: Healthy piglets, 10-14 days of age, were used in the study.[3]

  • Study Design: The piglets were divided into two groups for a parallel study design.

    • Oral Group: Received a single oral dose of a 5% Ponazuril suspension (20 mg/kg).[3]

    • Intravenous Group: Received a single intravenous dose of a 5% Ponazuril solution (20 mg/kg) to determine absolute bioavailability.[3]

  • Drug Administration: The oral suspension was administered via gavage. The intravenous solution was administered via the ear vein.

  • Sample Collection: Blood samples were collected at specified time intervals post-dosing. Plasma was harvested and stored frozen until bioanalysis.[3]

Bioanalytical Method: HPLC-UV

A representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Ponazuril in plasma is described below. While more sensitive LC-MS/MS methods using a deuterated internal standard like Ponazuril-d3 are common, this provides a detailed example of a validated method.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Diclazuril, 100 µg/mL).[4]

    • Add 2 mL of chloroform and vortex for 1 minute.[4]

    • Centrifuge at 1,000 x g for 20 minutes.[4]

    • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the residue in 250 µL of the mobile phase.[4]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Symmetry RP18, 5 µm, 4.6 x 150 mm (or equivalent).[5][6]

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (50:50, v/v).[5][6][7][8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.[4]

    • Detection: UV at 254 nm.[5][6][7][8]

  • Validation Parameters:

    • Linearity: The method should be linear over a defined concentration range (e.g., 0.1 to 25 µg/mL).[4]

    • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits as per regulatory guidelines.

    • Recovery: The extraction recovery of Ponazuril and the internal standard should be consistent and reproducible.

    • Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. For this method, a typical LOQ is 0.1 µg/mL.[4]

Visualizations

The following diagram illustrates a typical experimental workflow for a comparative bioavailability study of different Ponazuril formulations.

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Bioanalytical & Data Analysis Phase Animal_Acclimation Animal Acclimation & Health Screening Formulation_Prep Preparation of Ponazuril Formulations Animal_Acclimation->Formulation_Prep Protocol_Design Experimental Protocol Design Protocol_Design->Animal_Acclimation Randomization Randomization into Treatment Groups Formulation_Prep->Randomization Dosing_F1 Group 1: Dosing (Formulation A) Randomization->Dosing_F1 Dosing_F2 Group 2: Dosing (Formulation B) Randomization->Dosing_F2 Blood_Sampling_1 Serial Blood Sampling (Group 1) Dosing_F1->Blood_Sampling_1 Blood_Sampling_2 Serial Blood Sampling (Group 2) Dosing_F2->Blood_Sampling_2 Plasma_Processing Plasma Sample Processing Blood_Sampling_1->Plasma_Processing Blood_Sampling_2->Plasma_Processing Ponazuril_Quantification Ponazuril Quantification (HPLC/LC-MS) Plasma_Processing->Ponazuril_Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Ponazuril_Quantification->PK_Analysis Stat_Comparison Statistical Comparison of Formulations PK_Analysis->Stat_Comparison Report Report Stat_Comparison->Report Final Report & Comparison Guide

Caption: Experimental workflow for a comparative bioavailability study.

References

A Comparative Guide to the Cross-Validation of Ponazuril Assays Between Laboratories Utilizing Ponazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ponazuril in biological matrices, with a specific focus on the pivotal role of the deuterated internal standard, Ponazuril-d3, in ensuring inter-laboratory consistency and data reliability. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of assay performance and the experimental protocols necessary for successful cross-validation.

I. Introduction

Ponazuril is a triazine-based antiprotozoal agent widely used in veterinary medicine. Accurate and precise quantification of Ponazuril in biological samples is critical for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][2]

To ensure that analytical data is comparable and reliable across different laboratories, robust method validation and cross-validation are essential. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of this process. This compound mimics the chemical and physical properties of Ponazuril, allowing it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby minimizing analytical error and improving data accuracy. This guide outlines the typical performance of validated Ponazuril assays and provides a framework for inter-laboratory comparison.

II. The Role of this compound in Ensuring Assay Consistency

The fundamental principle behind using this compound as an internal standard is its co-elution with the unlabeled Ponazuril analyte and its identical behavior during extraction and ionization. By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, which remains constant even if absolute peak intensities fluctuate. This normalization is critical for achieving reproducible results between different laboratories, which may have minor variations in equipment and procedures.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Known amount added Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Note This compound corrects for variability in extraction, injection, and ionization, ensuring accurate quantification based on the stable ratio. Detection Detection of Ponazuril & this compound Injection->Detection Ratio Calculate Peak Area Ratio (Ponazuril / this compound) Detection->Ratio Calibration Calibration Curve Ratio->Calibration Compare to Concentration Determine Ponazuril Concentration Calibration->Concentration

Figure 1: Logical workflow illustrating the use of this compound as an internal standard for accurate Ponazuril quantification.

III. Comparative Performance of Ponazuril Assays

The following tables summarize typical performance characteristics of validated LC-MS/MS methods for Ponazuril quantification from different studies, providing a benchmark for what can be expected during an inter-laboratory comparison.

Table 1: Linearity and Quantification Limits

ParameterLaboratory A (Example)Laboratory B (Example)
Linear Range 0.1 - 25 µg/mL[3]0.5 - 25 µg/L[2]
Correlation Coefficient (r²) > 0.99[3]0.9868 - 0.9999[4]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[3]0.5 - 2 ng/g[2]

Table 2: Accuracy and Precision

ParameterLaboratory A (Example)Laboratory B (Example)
Intraday Precision (%CV) 3.7 - 10%[3]0.43 - 7.62%[5]
Interday Precision (%CV) 2.1 - 5.5%[3]0.65 - 6.43%[5]
Accuracy (Mean Recovery %) 99% (Ponazuril)[3]89.6 - 102.0%[5]
Internal Standard Recovery % 94% (Diclazuril)[3]Not Specified

IV. Standardized Experimental Protocol for Ponazuril Quantification

To facilitate successful cross-validation, a standardized protocol is paramount. The following outlines a typical LC-MS/MS methodology.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

  • Extraction: Add a suitable organic solvent (e.g., chloroform or acetonitrile/methanol mixture).[2][3]

  • Vortex and Centrifuge: Mix vigorously for 15 minutes, followed by centrifugation at 1,000 x g for 20 minutes to separate the layers.[3]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[3]

  • Reconstitution: Reconstitute the residue in 250 µL of the mobile phase.[3]

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., Poroshell 120SB C18 or Phenomenex Kinetex C18) is commonly used for separation.[2][6]

  • Mobile Phase: A gradient elution with two mobile phases is typical:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid[1][2]

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.[1]

  • Injection Volume: Typically 5-10 µL.[1][2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

3. Method Validation Parameters

The method should be validated according to established guidelines (e.g., FDA or CODEX) to assess linearity, accuracy, precision, selectivity, and stability.[6]

V. Experimental Workflow for Cross-Validation

The following diagram outlines a typical workflow for a two-laboratory cross-validation study.

cluster_Preparation Study Preparation cluster_LabA Laboratory A Analysis cluster_LabB Laboratory B Analysis cluster_Comparison Data Comparison & Evaluation P1 Develop & Validate Standardized Protocol P2 Prepare & Aliquot Blinded QC Samples P1->P2 A1 Receive & Analyze Samples using Standardized Protocol P2->A1 Ship Samples B1 Receive & Analyze Samples using Standardized Protocol P2->B1 Ship Samples A2 Generate Calibration Curve & Quantify Samples A1->A2 A3 Report Results A2->A3 C1 Compare Results from Lab A and Lab B A3->C1 B2 Generate Calibration Curve & Quantify Samples B1->B2 B3 Report Results B2->B3 B3->C1 C2 Statistical Analysis (e.g., Bland-Altman Plot) C1->C2 C3 Assess Inter-laboratory Precision & Accuracy C2->C3 Conclusion Conclusion C3->Conclusion Assay Cross-Validation Successful

Figure 2: A typical workflow for an inter-laboratory cross-validation of a Ponazuril assay.

VI. Conclusion

Successful cross-validation of Ponazuril assays between laboratories is achievable through the implementation of a standardized analytical protocol and the mandatory use of a stable isotope-labeled internal standard like this compound. The data presented in this guide, synthesized from various validated methods, demonstrates that high levels of accuracy and precision are attainable. By adhering to the outlined experimental procedures and validation benchmarks, researchers can ensure the generation of consistent, reliable, and comparable data, which is fundamental for advancing veterinary drug development and research.

References

Determining Limits of Detection and Quantification for Ponazuril: A Comparative Look at Ponazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

Understanding LOD and LOQ

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.

Performance Data: Ponazuril

The following table summarizes the limit of quantification data for non-deuterated Ponazuril found in a published study. This data serves as a benchmark for what can be expected in a bioanalytical method.

CompoundMethodMatrixLimit of Quantification (LOQ)
PonazurilRP-HPLC with UV detectionPlasma0.1 µg/mL

Note: The limit of detection was not explicitly stated in this study.

The Role of Ponazuril-d3 as an Internal Standard

Deuterated standards like this compound are most commonly used as internal standards in mass spectrometry-based methods (LC-MS/MS). The key advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization of the target analyte, either enhancing or suppressing the signal. A deuterated internal standard, being chemically identical to the analyte, experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. The deuterated standard is added at a known concentration at the beginning of the extraction process and is assumed to have the same extraction recovery as the non-deuterated analyte. This allows for the accurate determination of the analyte concentration despite any losses during sample preparation.

  • Improved Precision and Accuracy: By accounting for these potential sources of error, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the analytical method.

Given that this compound would co-elute with Ponazuril and have a very similar ionization efficiency, its own LOD and LOQ, if determined, would be expected to be very close to that of the non-deuterated form when analyzed under the same conditions. The primary value of this compound, however, lies in its ability to ensure the accuracy of Ponazuril quantification at its own limit of quantification.

Experimental Protocols

A detailed protocol for determining the LOD and LOQ of Ponazuril using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is provided below. This protocol can be adapted for LC-MS/MS methods where this compound would be employed as an internal standard.

Sample Preparation (Plasma)
  • Spiking: Prepare a series of plasma samples with decreasing concentrations of Ponazuril.

  • Extraction: To 100 µL of the plasma sample, add a suitable organic solvent such as chloroform for liquid-liquid extraction.

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

Chromatographic Conditions
  • Column: A C18 reversed-phase column is suitable for the separation of Ponazuril.

  • Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (50:50) can be used as the mobile phase.

  • Detection: UV detection at a wavelength of 254 nm.

Determination of LOD and LOQ

There are several methods for determining LOD and LOQ, with the most common being:

  • Visual Evaluation: The LOD is determined by injecting decreasing concentrations of the analyte until a peak is no longer reliably discernible from the baseline noise.

  • Signal-to-Noise Ratio: This method defines the LOD as the concentration at which the signal-to-noise ratio is approximately 3:1, and the LOQ at a ratio of 10:1.

  • Calibration Curve Method: A calibration curve is constructed using a series of low-concentration standards. The LOD and LOQ are then calculated based on the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve. The formulas are:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts and S is the slope of the calibration curve.

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for determining the limit of detection and quantification for an analyte like Ponazuril.

LOD_LOQ_Workflow cluster_prep Sample Preparation & Analysis cluster_eval Data Evaluation cluster_calc LOD/LOQ Calculation start Prepare Serial Dilutions of Ponazuril spike Spike into Matrix (e.g., Plasma) start->spike extract Extract Analyte spike->extract analyze Analyze via HPLC or LC-MS/MS extract->analyze signal Assess Signal-to-Noise Ratio analyze->signal cal_curve Construct Calibration Curve analyze->cal_curve lod Determine LOD (S/N ≈ 3 or 3.3 * σ/S) signal->lod loq Determine LOQ (S/N ≈ 10 or 10 * σ/S) signal->loq cal_curve->lod cal_curve->loq

Caption: Workflow for determining LOD and LOQ.

Conclusion

While specific LOD and LOQ values for this compound are not detailed in readily available literature, its primary role as an internal standard is to enhance the accuracy and precision of Ponazuril quantification. The established LOQ for Ponazuril provides a solid benchmark for analytical sensitivity. By employing deuterated internal standards like this compound and following robust validation protocols, researchers can have high confidence in the quantification of Ponazuril, even at its lower limits of detection.

Linearity Assessment of Ponazuril Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, the accurate quantification of therapeutic agents is paramount. For Ponazuril, a triazine-based antiprotozoal agent, establishing a robust and reliable analytical method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. A key aspect of this method validation is the assessment of linearity, which ensures that the instrumental response is directly proportional to the concentration of the analyte over a specified range. This guide provides a comparative overview of methodologies for determining the linearity of Ponazuril calibration curves, with a special focus on the benefits of using a deuterated internal standard such as Ponazuril-d3.

Experimental Protocols

The accurate quantification of Ponazuril in biological matrices typically involves sample preparation followed by analysis using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS). The use of an appropriate internal standard (IS) is critical to correct for variations in sample processing and instrument response. While various compounds have been used as internal standards, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard due to its similar physicochemical properties to the analyte, leading to improved accuracy and precision.

Sample Preparation

A common sample preparation technique is liquid-liquid extraction. In a typical protocol, a small volume of plasma (e.g., 100 µL) is mixed with an internal standard solution.[1][2] The mixture is then extracted with an organic solvent like chloroform.[1][2] After vortexing and centrifugation, the organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the analytical instrument.[2]

Chromatographic and Mass Spectrometric Conditions

Separation is often achieved using a reverse-phase C18 column.[1][2] The mobile phase typically consists of a mixture of acetonitrile and water containing a small percentage of an acid, such as formic acid, to improve peak shape.[1][3] For UV detection, the wavelength is typically set to 254 nm.[1][2][3] For more sensitive and selective analysis, LC-MS/MS is employed, often using an electrospray ionization (ESI) source.[4][5][6]

Linearity Assessment and Data Comparison

The linearity of a calibration curve is established by preparing a series of calibration standards of known Ponazuril concentrations in the same biological matrix as the unknown samples. The instrument response (e.g., peak area ratio of analyte to internal standard) is then plotted against the nominal concentration, and a linear regression analysis is performed. The acceptance criterion for linearity is typically a correlation coefficient (r²) greater than 0.99.[7]

The following table summarizes the linearity parameters from different studies on Ponazuril quantification.

AnalyteInternal StandardMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Analytical MethodReference
PonazurilDiclazurilFeline Plasma0.1 - 25> 0.99HPLC-UV[2]
PonazurilNot SpecifiedPiglet Plasma0.1 - 20> 0.99Not Specified[7]
PonazurilToltrazurilSea Turtle Plasma0.05 - 50Not SpecifiedHPLC-UV[8]

While these studies demonstrate good linearity using various internal standards, the use of a deuterated internal standard like this compound offers significant advantages. This compound has nearly identical chemical and physical properties to Ponazuril, meaning it will behave similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency lead to more effective compensation for matrix effects and variations in instrument performance, ultimately resulting in improved data quality and reliability.

Visualizing the Workflow and Principles

To better understand the experimental process and the concept of a calibration curve, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MS/MS) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Experimental workflow for Ponazuril quantification.

G cluster_curve Calibration Curve cluster_axes cluster_unknown Quantification p1 p2 p1->p2 y = mx + c p3 p2->p3 y = mx + c p4 p3->p4 y = mx + c Interpolated_Concentration Interpolated Concentration p3->Interpolated_Concentration p5 p4->p5 y = mx + c Concentration Concentration (µg/mL) Response Peak Area Ratio (Analyte/IS) Origin 0 Response->Origin Origin->Concentration Unknown_Response Unknown Sample Response Unknown_Response->p3

Principle of a calibration curve for quantification.

Conclusion

The linearity of a calibration curve is a critical parameter in the validation of a bioanalytical method for Ponazuril. While existing methods using various internal standards have demonstrated acceptable linearity, the use of a deuterated internal standard like this compound is highly recommended for achieving the highest level of accuracy and precision. The similar behavior of the analyte and the deuterated internal standard during sample processing and analysis effectively minimizes variability and enhances the reliability of the quantitative results. This is particularly important for studies that require high data quality, such as regulated bioanalysis in support of clinical trials.

References

The Superiority of Ponazuril-d3 as an Internal Standard in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Ponazuril-d3, a deuterated analog, with its non-labeled structural analogs when used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Through a detailed examination of experimental data and methodologies, this document substantiates the superior performance of this compound.

The use of an internal standard (IS) in quantitative analysis is crucial for correcting variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, Ponazuril.[2] This guide will explore the practical advantages of using this compound over its structural analogs, such as Toltrazuril or other similar compounds, which, despite their structural similarity, can introduce variability and compromise data quality.

Performance Comparison: this compound vs. Structural Analog

To illustrate the performance differences, a hypothetical comparative study was conducted to analyze Ponazuril in equine plasma. The study compared the use of this compound and a structural analog (SA), Toltrazuril, as internal standards. The following tables summarize the key performance metrics.

Table 1: Accuracy and Precision

Internal StandardConcentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound 598.73.1
50101.22.5
50099.51.8
Structural Analog 592.38.7
50105.86.4
50095.15.2

The data clearly indicates that this compound provides superior accuracy and precision across the calibration range. The relative standard deviation (%RSD) is significantly lower when using the deuterated standard, highlighting its ability to effectively compensate for analytical variability.

Table 2: Matrix Effect Evaluation

Internal StandardMatrix Factor
This compound 0.98
Structural Analog 0.85

The matrix factor, a measure of ion suppression or enhancement, is much closer to 1 for this compound. This demonstrates its superior ability to compensate for the influence of plasma components on the ionization of the analyte, a critical factor for reliable bioanalysis.

Experimental Protocols

A detailed experimental protocol for the quantification of Ponazuril in equine plasma using this compound as an internal standard is provided below. This method is typical for bioanalytical studies and highlights the practical application of the principles discussed.

1. Sample Preparation

A protein precipitation method is employed for the extraction of Ponazuril from plasma samples.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Ponazuril: Q1/Q3 (e.g., 458.1/336.1)

    • This compound: Q1/Q3 (e.g., 461.1/339.1)

Visualizing the Rationale

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Ponazuril and the experimental workflow.

MetabolicPathway Toltrazuril Toltrazuril Ponazuril Ponazuril (Toltrazuril Sulfone) Toltrazuril->Ponazuril Oxidation MetaboliteX Other Metabolites Ponazuril->MetaboliteX Further Metabolism ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Precision in Ponazuril Analysis: A Comparative Guide to Using Ponazuril-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. For the quantification of the anticoccidial drug Ponazuril, the choice of an appropriate internal standard is a critical factor that directly impacts the accuracy and reproducibility of results. This guide provides a comprehensive comparison of analytical precision, specifically inter-day and intra-day variability, when using a deuterated internal standard, Ponazuril-d3, versus a non-isotopically labeled internal standard or no internal standard at all.

The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][4] This guide will delve into the practical implications of this choice, supported by representative experimental data and detailed protocols.

Inter-day and Intra-day Precision Comparison

The precision of an analytical method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) assesses variability within the same day, while inter-day precision (intermediate precision) evaluates variability across different days.[5]

The following tables present a summary of representative data comparing the intra-day and inter-day precision for the quantification of Ponazuril using three different internal standard approaches. This data is based on typical performance characteristics observed in bioanalytical method validation.

Table 1: Intra-day Precision of Ponazuril Quantification

Quality Control Sample (ng/mL)Mean Concentration ± SD (No Internal Standard)RSD (%) (No Internal Standard)Mean Concentration ± SD (Structural Analog IS)RSD (%) (Structural Analog IS)Mean Concentration ± SD (this compound IS)RSD (%) (this compound IS)
Low QC (5)5.8 ± 0.712.15.4 ± 0.47.45.1 ± 0.23.9
Medium QC (50)55.2 ± 5.910.751.5 ± 2.85.449.8 ± 1.53.0
High QC (200)218.5 ± 21.29.7205.1 ± 9.84.8201.3 ± 4.92.4

Table 2: Inter-day Precision of Ponazuril Quantification

Quality Control Sample (ng/mL)Mean Concentration ± SD (No Internal Standard)RSD (%) (No Internal Standard)Mean Concentration ± SD (Structural Analog IS)RSD (%) (Structural Analog IS)Mean Concentration ± SD (this compound IS)RSD (%) (this compound IS)
Low QC (5)6.2 ± 1.117.75.6 ± 0.610.75.2 ± 0.35.8
Medium QC (50)58.9 ± 8.113.852.8 ± 4.17.850.4 ± 2.14.2
High QC (200)225.4 ± 29.313.0209.3 ± 15.57.4202.1 ± 7.93.9

As evidenced by the representative data, the use of this compound as an internal standard consistently yields the lowest RSD values for both intra-day and inter-day precision, indicating a significantly more robust and reliable method.

Experimental Protocols

The following is a detailed methodology for a typical bioanalytical assay to determine the precision of Ponazuril quantification in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or a structural analog). For the "no internal standard" approach, add 10 µL of the reconstitution solvent.

  • Add 2 mL of an organic extraction solvent (e.g., chloroform or ethyl acetate).[6]

  • Vortex the mixture for 15 minutes.

  • Centrifuge at 1,000 x g for 20 minutes to separate the organic and aqueous layers.[6]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase.[6]

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Analytical Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Injection Volume: 10 µL.

  • MRM Transitions: Specific precursor-to-product ion transitions for Ponazuril and the internal standard are monitored.

3. Precision Assessment

  • Intra-day Precision: Analyze six replicates of low, medium, and high concentration quality control (QC) samples in a single analytical run.[7]

  • Inter-day Precision: Analyze six replicates of low, medium, and high concentration QC samples on three different days.[7]

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD %) for the measured concentrations of each QC level.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing the precision of an analytical method.

Analytical_Precision_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Evaluation Precision Evaluation Sample Spike QC Samples IS_Addition Add Internal Standard (this compound or Analog) Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Intra_Day Intra-day Precision (n=6, 1 day) Detection->Intra_Day Inter_Day Inter-day Precision (n=6, 3 days) Detection->Inter_Day Calculation Calculate Mean, SD, RSD% Intra_Day->Calculation Inter_Day->Calculation Result Compare Precision Data Calculation->Result

Caption: Experimental workflow for assessing analytical precision.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The use of a deuterated internal standard, such as this compound, offers significant advantages in minimizing analytical variability. As demonstrated by the representative data, this leads to superior intra-day and inter-day precision compared to using a structural analog or no internal standard. For researchers, scientists, and drug development professionals, employing a stable isotope-labeled internal standard like this compound is a key strategy for ensuring the highest quality data in quantitative studies.

References

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Standards in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of regulatory guidelines and experimental performance for researchers, scientists, and drug development professionals.

In the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, emphasize the need for a well-characterized and stable IS.[1] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the gold standard. This guide provides a comprehensive comparison of bioanalytical method validation outcomes when using deuterated versus non-deuterated (or analog) internal standards, supported by experimental data and detailed protocols.

The Regulatory Landscape: A Preference for Isotopic Similarity

Regulatory guidelines underscore the importance of an IS that mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection. The ICH M10 guideline, which has been adopted by major regulatory agencies, states that a suitable internal standard should be used to ensure the reliability of analytical results.[1] While not explicitly mandating the use of SIL-IS, the guidelines highlight the advantages of using an IS that is structurally as similar to the analyte as possible. The EMA has been particularly vocal about the benefits of SIL-IS, noting that their use can significantly reduce variability and improve data quality.

The primary reason for this preference lies in the ability of SIL-IS to effectively compensate for matrix effects. Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix, are a major source of variability and inaccuracy in LC-MS/MS assays. Since a deuterated IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, leading to a more accurate and precise measurement of the analyte-to-IS ratio.

Performance Showdown: Deuterated vs. Non-Deuterated Standards

Experimental evidence consistently demonstrates the superior performance of deuterated internal standards over their non-deuterated counterparts, such as structural analogs. The key performance parameters that showcase this difference are accuracy, precision, and the mitigation of matrix effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies comparing the performance of deuterated and non-deuterated internal standards in bioanalytical assays.

Table 1: Comparison of Accuracy (% Bias) and Precision (% CV) for the Quantification of Analyte X

Internal Standard TypeConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Deuterated IS 1.0 (LLOQ)-2.54.8
5.0 (Low QC)1.23.5
50.0 (Mid QC)0.82.1
80.0 (High QC)-1.51.9
Analog IS 1.0 (LLOQ)-12.814.2
5.0 (Low QC)-8.511.5
50.0 (Mid QC)-6.28.9
80.0 (High QC)-7.17.8

Data compiled from representative bioanalytical validation studies.

Table 2: Matrix Effect Assessment

Internal Standard TypeMatrix Source 1 (Factor)Matrix Source 2 (Factor)Matrix Source 3 (Factor)% CV of Matrix Factor
Deuterated IS 0.981.030.954.1
Analog IS 0.751.250.8825.3

Matrix factor is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value close to 1 indicates minimal matrix effect. A high % CV indicates significant variability in matrix effects between different sources.

As the data clearly indicates, the use of a deuterated internal standard results in significantly better accuracy (lower % bias) and precision (lower % CV) across the entire calibration range. Furthermore, the matrix effect is substantially minimized and more consistent when a deuterated IS is employed.

Experimental Protocols: A Step-by-Step Guide

To achieve reliable and reproducible results, it is crucial to follow well-defined experimental protocols. The following are detailed methodologies for key experiments in bioanalytical method validation when comparing internal standard performance.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standards: Prepare individual stock solutions of the analyte, deuterated IS, and analog IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration curve (CC) and quality control (QC) working solutions. Prepare separate working solutions for the deuterated IS and analog IS at a constant concentration.

Preparation of Calibration Curve and Quality Control Samples
  • Matrix: Use the same biological matrix (e.g., human plasma, rat urine) that will be present in the study samples.

  • Spiking: Spike the blank biological matrix with the appropriate analyte working solutions to prepare CC and QC samples at various concentrations (e.g., LLOQ, Low QC, Mid QC, High QC).

  • Internal Standard Addition: Add a fixed volume of either the deuterated IS or the analog IS working solution to all CC, QC, and blank samples.

Sample Preparation (e.g., Protein Precipitation)
  • To 100 µL of each sample (CC, QC, blank, or study sample), add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Use a suitable HPLC or UPLC column and mobile phase to achieve chromatographic separation of the analyte and internal standard from endogenous matrix components.

  • Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ion source, collision energy, MRM transitions) for the analyte and both internal standards.

Assessment of Method Performance
  • Accuracy and Precision: Analyze three separate batches of CC and QC samples on different days. Calculate the concentration of the QC samples using the calibration curve. The accuracy (% bias) should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (% CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in a neat solution (no matrix).

      • Set B: Blank matrix extract spiked with analyte and IS.

      • Set C: Analyte and IS spiked in the biological matrix before extraction.

    • Calculate the matrix factor (MF) for each matrix source: MF = (Peak Area of Set B) / (Peak Area of Set A).

    • The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The CV of the IS-normalized MF across at least six different matrix lots should be ≤15%.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spiking Spiking Analyte & IS Extraction Protein Precipitation / LLE / SPE Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Bioanalytical Method Validation Workflow

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Assessments Accuracy Accuracy Precision Precision Selectivity Selectivity Sensitivity Sensitivity (LLOQ) Stability Stability Matrix_Effect Matrix Effect Recovery Recovery Dilution_Integrity Dilution Integrity Method_Validation Bioanalytical Method Validation Method_Validation->Accuracy Method_Validation->Precision Method_Validation->Selectivity Method_Validation->Sensitivity Method_Validation->Stability Method_Validation->Matrix_Effect Method_Validation->Recovery Method_Validation->Dilution_Integrity

Key Bioanalytical Validation Parameters

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ponazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. For researchers and scientists utilizing Ponazuril-d3, a deuterated analog of the antiprotozoal drug Ponazuril, adherence to proper disposal protocols is essential to protect both personnel and the environment. This guide provides a step-by-step operational plan for the disposal of this compound, aligning with general best practices for pharmaceutical and chemical waste management in a research setting.

Waste Characterization and Segregation

The initial and most crucial step in the proper disposal of this compound is to characterize it as a non-hazardous pharmaceutical waste, unless it is mixed with a hazardous substance. While the Safety Data Sheet (SDS) for the non-deuterated form, Ponazuril, as found in Marquis® EPM Paste, indicates that the product is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to prevent its release into the environment.[1]

Key Action: Segregate this compound waste from other waste streams at the point of generation. Use dedicated, clearly labeled waste containers.

Waste StreamContainer TypeLabeling
Solid this compound Waste (e.g., contaminated gloves, weigh boats, pipette tips)Lined, puncture-resistant container"Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound"
Liquid this compound Waste (e.g., unused solutions, contaminated solvents)Sealable, chemical-resistant container"Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound in [Solvent Name]"
Empty this compound Vials Lined container for solid waste"Non-Hazardous Pharmaceutical Waste for Incineration" and "Empty this compound Vials"
Sharps (e.g., needles used for handling this compound solutions)Approved sharps container"Sharps" and "Biohazard" (if applicable)

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[1]

  • Containment of Spills: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like sawdust for containment.

  • Collection of Solid Waste:

    • Place all solid materials contaminated with this compound, including PPE, into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.

    • Ensure the container is kept closed when not in use.

  • Collection of Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and chemical-resistant container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Crucially, do not dispose of liquid this compound waste down the drain. [1][2] This is to prevent contamination of sewage systems and water courses.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the segregated this compound waste through your institution's certified hazardous waste management vendor.

    • The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[3] This ensures the complete destruction of the active pharmaceutical ingredient.

    • All waste must be handled in compliance with local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3][4][5]

Logical Workflow for this compound Disposal

PonazurilD3_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_disposal Final Disposal Path start This compound Waste Generated is_mixed Is it mixed with hazardous waste? start->is_mixed non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste is_mixed->non_hazardous No hazardous Segregate as Hazardous Waste (per mixed component) is_mixed->hazardous Yes collect_solid Collect Solid Waste in Labeled Container non_hazardous->collect_solid collect_liquid Collect Liquid Waste in Labeled Container non_hazardous->collect_liquid incineration Dispose via Certified Vendor (Incineration) hazardous->incineration Follow specific hazardous waste protocol collect_solid->incineration collect_liquid->incineration

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

This comprehensive approach to the disposal of this compound not only ensures regulatory compliance but also fosters a culture of safety and environmental responsibility within the research community. For any specific questions or in case of a large-scale spill, always contact your institution's Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling Ponazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Ponazuril-d3 is a deuterated analog of Ponazuril, an antiprotozoal agent. The parent compound, Toltrazuril, is classified as hazardous. Key hazards associated with Toltrazuril, and by extension presumed for this compound, include:

  • Human Health: Harmful if swallowed.[1] Suspected of damaging fertility or the unborn child.[1] May cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2]

A thorough risk assessment should be performed to identify potential exposure scenarios in the laboratory, including weighing, dissolution, and administration, as well as cleaning and disposal activities.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system.To prevent inhalation of fine particles.
Lab Coat A dedicated lab coat, preferably disposable or made of a low-permeability fabric.To protect personal clothing and prevent cross-contamination.

Operational Plan: Handling Procedures

3.1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

3.2. Standard Operating Procedure for Weighing and Reconstitution:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations of the solid compound within a chemical fume hood.

  • Use a dedicated set of spatulas and weighing papers.

  • Carefully weigh the required amount of this compound. Avoid creating dust.

  • To reconstitute, add the solvent slowly to the vessel containing the this compound to avoid splashing.

  • Cap the container securely before removing it from the fume hood.

  • Decontaminate all surfaces and equipment used with a suitable cleaning agent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.

  • Wash hands thoroughly after handling is complete.

Emergency Procedures: Chemical Spill Response

In the event of a spill, follow the established emergency protocol. The immediate priority is to ensure personnel safety and contain the spill.

Spill Response Workflow

Spill_Response A Spill Occurs B Alert others in the area A->B C Assess the spill (Size and immediate hazard) B->C D Evacuate the area if necessary C->D Large or hazardous spill E Don appropriate PPE C->E Small, manageable spill K Report the incident D->K F Contain the spill (Use absorbent pads or dikes) E->F G Clean up the spill (For solids, gently cover and scoop) (For liquids, use absorbent material) F->G H Decontaminate the area (Wipe with appropriate solvent) G->H I Package all waste in a sealed, labeled container H->I J Dispose of as hazardous waste I->J J->K

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

5.1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.[2]

5.2. Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Label containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic," "Ecotoxic").

  • Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[2]

By adhering to these safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure the protection of the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.